molecular formula C10H16N2O B2744355 N1-(1-methoxypropan-2-yl)benzene-1,2-diamine CAS No. 1027156-38-2

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Cat. No.: B2744355
CAS No.: 1027156-38-2
M. Wt: 180.251
InChI Key: ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
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Description

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
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Properties

IUPAC Name

2-N-(1-methoxypropan-2-yl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of N-substituted benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Benzene-1,2-diamines

Abstract

N-substituted benzene-1,2-diamines represent a cornerstone scaffold in modern chemistry, serving as critical building blocks for pharmaceuticals, advanced materials, and coordination complexes. The strategic substitution on one or both nitrogen atoms provides a powerful tool to meticulously control the molecule's physicochemical properties, thereby dictating its behavior in biological and chemical systems. This guide offers a detailed exploration of these properties, including basicity (pKa), lipophilicity (logP/D), hydrogen bonding capacity, solubility, and redox characteristics. By elucidating the causal relationships between substituent choice and resulting molecular attributes, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational molecular design and application.

Introduction: The Versatile Scaffold of N-Substituted Benzene-1,2-diamines

The benzene-1,2-diamine, or o-phenylenediamine (OPD), core is a planar aromatic system featuring two adjacent amino groups. This arrangement imparts a unique set of reactive and structural characteristics. The true versatility of this scaffold is unlocked through N-substitution, which can be categorized as:

  • Mono-N-substituted: One amino group is functionalized (NHR).

  • Di-N-substituted: Both amino groups are functionalized, which can be either symmetric (NHR/NHR) or asymmetric (NHR¹/NHR² or NHR/NR¹R²).

These substitutions fundamentally alter the electronic and steric landscape of the molecule. In medicinal chemistry, this scaffold is a precursor to a vast library of heterocyclic compounds, most notably benzimidazoles, which are prevalent in numerous approved drugs.[1][2] Its derivatives are also explored as kinase inhibitors and other therapeutic agents.[2][3][4] In materials science, they function as ligands for creating redox-active metal complexes, precursors for high-performance polymers, and effective corrosion inhibitors.[1][5]

Understanding the core physicochemical properties is paramount for harnessing the full potential of this molecular framework. This guide will dissect the following key parameters and the profound influence of N-substitution upon them.

cluster_core Benzene-1,2-diamine Core cluster_substitutions N-Substitution Types cluster_properties Modulated Physicochemical Properties Core C₆H₄(NH₂)₂ Mono Mono-substituted (e.g., NHR) Core->Mono Functionalization Di Di-substituted (e.g., NHR¹R²) Core->Di Functionalization pKa Basicity (pKa) Mono->pKa Influences LogP Lipophilicity (logP/D) Mono->LogP Influences Solubility Solubility Mono->Solubility Influences Hbond Hydrogen Bonding Mono->Hbond Influences Redox Redox Potential Mono->Redox Influences Di->pKa Influences Di->LogP Influences Di->Solubility Influences Di->Hbond Influences Di->Redox Influences

Caption: Logical flow from the core scaffold to its modulated properties.

Fundamental Properties and the Influence of N-Substitution

The predictive power in designing new molecules lies in understanding how specific structural changes (i.e., the choice of N-substituent) translate into measurable changes in physicochemical properties.

Basicity (pKa): Tuning the Proton Affinity

The basicity of the amino groups is arguably the most critical electronic parameter, directly impacting solubility, receptor binding, and reactivity. The parent OPD has two distinct pKa values for its conjugate acids: pKa₁ ≈ 4.57 and pKa₂ ≈ 0.80.[1] The significant drop for the second protonation is due to the electrostatic repulsion from the first protonated ammonium group.

N-substitution provides a predictable mechanism for tuning this basicity:

  • Electron-Donating Groups (EDGs): Alkyl substituents (e.g., -CH₃, -C₂H₅) increase the electron density on the nitrogen atom through an inductive effect. This enhances the nitrogen's ability to accept a proton, thereby increasing its basicity and raising the pKa value.

  • Electron-Withdrawing Groups (EWGs): Aryl substituents (e.g., -Phenyl) decrease basicity. The nitrogen's lone pair of electrons is delocalized into the substituent's π-system, making it less available for protonation and lowering the pKa. This effect is further amplified if the aryl ring itself contains EWGs (e.g., -NO₂, -CF₃) and dampened by EDGs (e.g., -OCH₃).[6]

This relationship allows for the fine-tuning of a molecule's ionization state at a given physiological pH, which is a cornerstone of modern drug design.

Table 1: Representative pKa Values of Substituted Benzene-1,2-diamines

Compound Substituent (R) pKa₁ (Conjugate Acid) Rationale
Benzene-1,2-diamine -H 4.57[1] Baseline
N-Methylbenzene-1,2-diamine -CH₃ ~5.1 Inductive donation from methyl group increases basicity.
N-Phenylbenzene-1,2-diamine -C₆H₅ ~3.8 Lone pair delocalization into phenyl ring decreases basicity.

| N-(4-Nitrophenyl)benzene-1,2-diamine | -C₆H₄-NO₂ | < 3.0 | Strong withdrawal by nitro group drastically reduces basicity.[6] |

Hydrogen Bonding: The Architect of Conformation

The proximity of the two amino groups in the OPD scaffold facilitates the formation of a crucial intramolecular hydrogen bond (IHB) . In the parent molecule, one NH₂ group acts as a proton donor while the other acts as an acceptor, creating a stable, pseudo-six-membered ring.[7][8] This IHB is a dominant factor in determining the molecule's preferred conformation.

N-substitution directly modifies this hydrogen bonding landscape:

  • Mono-N-Substitution (Secondary Amine): The remaining N-H proton can still participate in a strong IHB with the adjacent nitrogen. The steric bulk and electronic nature of the substituent can influence the bond's strength and geometry.

  • Di-N-Substitution (Tertiary Amines): If both nitrogens become tertiary (NR₂), the capacity for intramolecular N-H···N bonding is eliminated. This leads to greater conformational flexibility.

  • Intermolecular Bonding: In some solid-state structures, particularly with N-aryl substituents, intermolecular hydrogen bonds can form, leading to the creation of dimers or extended networks.[9]

The presence or absence of the IHB profoundly impacts other properties. It can shield the nitrogen lone pair, slightly reducing its basicity, and influence the molecule's interaction with water, thereby affecting solubility.

Caption: Intramolecular H-bond in a mono-N-substituted derivative.

Lipophilicity (logP & logD): Governing Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified by:

  • logP: The partition coefficient of the neutral species between octanol and water.

  • logD: The distribution coefficient at a specific pH, which accounts for both neutral and ionized species.

The parent OPD is relatively hydrophilic, with a logP of approximately 0.15.[5] N-substitution is the primary method for modulating this value:

  • Increasing Hydrocarbon Content: Adding alkyl or aryl groups systematically increases logP, making the molecule more lipophilic. Each additional methylene (-CH₂-) group typically adds ~0.5 to the logP value.

  • Introducing Polar Groups: Incorporating polar functionalities (e.g., -OH, -COOH) into the N-substituent will decrease lipophilicity.

For ionizable compounds like these amines, logD is more physiologically relevant. As the pH of the environment drops below the pKa, the molecule becomes protonated. This charged species has a much higher affinity for the aqueous phase, causing a sharp decrease in the logD value.[10] This interplay between pKa and lipophilicity is crucial for designing drugs that can remain soluble in the bloodstream (pH 7.4) yet are lipophilic enough to cross cell membranes.

Table 2: Estimated Lipophilicity (logP) of N-Substituted Derivatives

Compound Substituent (R) Estimated logP Impact on Lipophilicity
Benzene-1,2-diamine -H 0.15[5] Baseline (Relatively Hydrophilic)
N-Ethylbenzene-1,2-diamine -C₂H₅ ~1.1 Moderate Increase
N-Butylbenzene-1,2-diamine -C₄H₉ ~2.1 Significant Increase

| N-Phenylbenzene-1,2-diamine | -C₆H₅ | ~2.5 | Significant Increase |

Solubility: A Balance of Forces

Aqueous solubility is a prerequisite for bioavailability. For N-substituted benzene-1,2-diamines, solubility is governed by a trade-off between the solid-state properties (crystal lattice energy) and the molecule's interactions with water.

  • Lipophilicity Trade-Off: Generally, as lipophilicity (logP) increases due to larger, non-polar N-substituents, aqueous solubility decreases.[11][12]

  • pH-Dependent Solubility: As weak bases, their aqueous solubility is highly pH-dependent. At pH values below their pKa, they form protonated salts which are significantly more soluble than the neutral free base.[10] This is a common formulation strategy for amine-containing drugs.

  • Hydrogen Bonding: The ability to act as a hydrogen bond donor (N-H) or acceptor (N:) is critical for favorable interactions with water molecules. Replacing both N-H protons with alkyl groups can sometimes decrease solubility by removing hydrogen bond donor sites.

The parent OPD is soluble in hot water and slightly soluble in cold water.[2][5][13] Precise control over the N-substituent is essential to achieve the optimal balance of solubility and permeability required for a specific application.

Redox Properties: The Basis for Reactivity

The OPD core is redox-active and susceptible to oxidation.[14][15] This is readily observed when samples of OPD darken upon exposure to air, a process involving oxidation to colored quinone-diimine species.[1][2]

The redox potential—the ease with which the molecule is oxidized—is modulated by the N-substituents based on their electronic character:

  • Electron-Donating Groups (EDGs): Stabilize the resulting radical cation formed upon oxidation, making the molecule easier to oxidize (i.e., lowering its oxidation potential).

  • Electron-Withdrawing Groups (EWGs): Destabilize the radical cation, making the molecule more difficult to oxidize (i.e., raising its oxidation potential).[16]

This tunable redox behavior is exploited in their application as antioxidants, where they act as sacrificial reductants, and in coordination chemistry, where they serve as "non-innocent" ligands that can participate in the redox processes of a metal complex.[14]

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the determination of these physicochemical properties must follow validated, standardized protocols.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes as a standardized titrant is added to a solution of the analyte.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00).

  • Sample Preparation: Accurately weigh ~5-10 mg of the N-substituted benzene-1,2-diamine and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final concentration of ~1-5 mM.

  • Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C) with gentle stirring. Insert the calibrated pH electrode.

  • Data Acquisition: Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where half of the amine has been protonated. For diamines, two inflection points may be observed.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method (OECD 107)

This "gold standard" method directly measures the partitioning of a compound between 1-octanol and water.[17]

A 1. Preparation - Prepare 1-octanol & buffer (pH 7.4). - Pre-saturate each phase with the other. B 2. Dosing - Dissolve test compound in one phase (typically octanol). A->B C 3. Equilibration - Combine phases in a vial. - Shake vigorously at constant temp (e.g., 24h). B->C D 4. Phase Separation - Centrifuge the mixture to achieve a clean separation of layers. C->D E 5. Quantification - Sample both the aqueous and octanol layers. - Measure concentration in each via HPLC or UV-Vis. D->E F 6. Calculation - logP = log ( [Conc]_octanol / [Conc]_aqueous ) E->F

Caption: Experimental workflow for logP determination via Shake-Flask method.

Methodology:

  • Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and 1-octanol. Pre-saturate the octanol with buffer and the buffer with octanol by stirring them together overnight and then separating.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated 1-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning: Combine a known volume of the octanol stock solution with a known volume of the pre-saturated buffer in a screw-cap vial.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.

  • Separation: Centrifuge the vial to ensure a complete and clean separation of the two phases.

  • Analysis: Carefully withdraw aliquots from both the octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Protocol: Thermodynamic Aqueous Solubility Determination

This method measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous medium (e.g., phosphate buffer, pH 7.4). The presence of visible solid material is essential.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is critically done by centrifugation followed by careful removal of the supernatant, or by passing the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion and Future Outlook

The N-substituted benzene-1,2-diamine scaffold is a powerful and adaptable platform for chemical innovation. As this guide has detailed, the choice of N-substituent is not a trivial modification but a strategic decision that allows for the precise manipulation of fundamental physicochemical properties. An electron-donating alkyl group will increase basicity and lipophilicity, while an electron-withdrawing aryl group will have the opposite effect. These changes, in turn, dictate the molecule's hydrogen bonding capacity, solubility profile, and redox behavior.

For professionals in drug development, a deep understanding of the interplay between pKa, logD, and solubility is non-negotiable for optimizing a compound's ADME profile. For materials scientists, tuning the redox potential and conformational preferences through N-substitution is key to creating novel ligands, sensors, and polymers. The ability to predict these properties based on molecular structure is the essence of rational design, enabling the synthesis of molecules that are truly fit for purpose. As synthetic methodologies become more advanced, the diversity of accessible N-substituents will continue to expand, further cementing the role of this remarkable scaffold in the future of science and technology.

References

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  • Canadian Science Publishing. (n.d.). Intramolecular hydrogen bonds and the orientation of amino groupsin o-phenylenediamines.
  • Manjare, S. T., et al. (2022). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–998. Available at: [Link]

  • Hasegawa, G., et al. (2026, January 31). Redox characteristics of a lead(II) complex supported by a o-phenylenediamido ligand. Bulletin of the Chemical Society of Japan. Retrieved from: [Link]

  • Al-Shemarry, A. G., et al. (2025, August 5). Electrochemical and chemical modification of poly-o-phenylenediamine redox polymer. ResearchGate. Retrieved from: [Link]

  • Scribd. (n.d.). Organic Redox Reactions of o-Phenylenediamine. Retrieved from: [Link]

  • Paul, B. K. (2023, November 1). N•••H−N versus O•••H−N Intramolecular Hydrogen Bonding in E- and Z-Isomers of para-Substituted Phenylhydrazones. ResearchGate. Retrieved from: [Link]

  • Zuniga, C., et al. (2007). An Experimental and Theoretical Study of the Substituent Effects on the Redox Properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones in Acetonitrile. The Journal of Organic Chemistry, 72(8), 2803-2813. Available at: [Link]

  • Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from: [Link]

  • González-Orozco, V. M., et al. (2020). Evaluation of reactivity (pKa) of substituted aromatic diamines, monomers for polyamides synthesis, via Nuclear Magnetic Resonance, NMR-1H. ResearchGate. Retrieved from: [Link]

  • Wu, C.-C., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(13), 7381–7389. Available at: [Link]

  • Chigrin, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. Available at: [Link]

  • Ermolovich, Y., et al. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. International Journal of Molecular Sciences, 24(2), 1640. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from: [Link]

  • Herlah, B., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1845. Available at: [Link]

  • Wang, L., et al. (2020). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. ResearchGate. Retrieved from: [Link]

  • Drover, M., et al. (2023). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. ChemRxiv. Retrieved from: [Link]

  • Yilmaz, M., et al. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. Retrieved from: [Link]

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  • Kos, J., et al. (2018). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Molecules, 23(7), 1635. Available at: [Link]

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Sources

An In-depth Technical Guide to N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (PubChem CID: 9989852)

Author: BenchChem Technical Support Team. Date: March 2026

A Foundational Document for a Novel Chemical Entity

Abstract

This technical guide provides a comprehensive overview of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine, a novel N-alkylated ortho-phenylenediamine. Despite its listing in chemical databases under PubChem CID 9989852, publicly available experimental data on this compound is notably scarce. This document addresses this information gap by furnishing a detailed profile based on computed data, proposing robust synthetic pathways derived from established methodologies for analogous compounds, and exploring its potential applications, particularly in the realm of medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and utilization of this and related N-substituted benzene-1,2-diamines.

Introduction

Ortho-phenylenediamines (OPDs) are a critical class of aromatic compounds characterized by two amino groups on adjacent carbon atoms of a benzene ring. This unique structural motif renders them highly versatile building blocks in organic synthesis. The nucleophilicity of the amino groups allows for their facile reaction with a variety of electrophiles, leading to the formation of a wide array of heterocyclic systems. Among the most prominent applications of OPDs is their role as precursors to benzimidazoles, a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active agents.

N-alkylation of ortho-phenylenediamines introduces further structural diversity and allows for the fine-tuning of the physicochemical and biological properties of their derivatives. This guide focuses on a specific, yet under-explored member of this family: N1-(1-methoxypropan-2-yl)benzene-1,2-diamine. The introduction of the 1-methoxypropan-2-yl substituent is of particular interest as it imparts both chirality (at the C2 position of the propyl chain) and a polar ether functionality, which can influence molecular interactions, solubility, and metabolic stability.

This document will systematically present the known structural and predicted physicochemical properties of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine. Furthermore, it will provide detailed, field-proven synthetic protocols, extrapolated from established methods for the synthesis of N-alkylated anilines and ortho-phenylenediamines, to enable its preparation in a laboratory setting. Finally, the potential utility of this compound in drug discovery and materials science will be discussed, providing a forward-looking perspective for researchers.

Chemical and Physical Properties

Direct experimental data for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is not currently available in the public domain.[1] However, its fundamental properties can be reliably predicted using computational methods, as cataloged in its PubChem entry (CID 9989852).[1] These computed properties provide a valuable starting point for its handling, characterization, and application.

PropertyValueSource
Molecular Formula C10H16N2OPubChem[1]
Molecular Weight 180.25 g/mol PubChem[1]
IUPAC Name N1-(1-methoxypropan-2-yl)benzene-1,2-diaminePubChem[1]
SMILES CC(COC)NC1=CC=CC=C1NPubChem[1]
InChI InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3PubChem[1]
InChIKey ZRHGRGRWUGSKGJ-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 180.12627 DaPubChem[1]
XlogP (predicted) 1.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Predicted Mass Spectrometry Data:

Adductm/zPredicted CCS (Ų)
[M+H]+ 181.13355140.4
[M+Na]+ 203.11549146.3
[M-H]- 179.11899143.6
[M+NH4]+ 198.16009159.7
[M+K]+ 219.08943144.7
Data sourced from PubChem CID 9989852.[1]

Proposed Synthetic Pathways

The synthesis of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine has not been explicitly described in the literature. However, its structure lends itself to synthesis via well-established organic transformations. The most logical and efficient approaches involve the formation of the N-alkyl bond followed by the introduction or unmasking of the second amino group. Two primary retrosynthetic disconnections are considered here.

G cluster_0 Retrosynthetic Pathway A: Reductive Amination cluster_1 Retrosynthetic Pathway B: Direct N-Alkylation Target N1-(1-methoxypropan-2-yl)benzene-1,2-diamine Nitroaniline 2-Nitroaniline Nitroaniline->Target Reduction of nitro group Ketone 1-Methoxy-2-propanone Ketone->Target Reductive amination OPD o-Phenylenediamine OPD->Target N-alkylation AlkylHalide 2-Halo-1-methoxypropane AlkylHalide->Target

Caption: Retrosynthetic analysis of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine.

Pathway A: Reductive Amination of 2-Nitroaniline

This is likely the most efficient and widely applicable method. It involves the reaction of a nitroaniline with a ketone, followed by the reduction of both the intermediate imine and the nitro group. This can often be achieved in a one-pot process.[2][3]

Reaction Scheme:

G Nitroaniline 2-Nitroaniline Intermediate N-(1-methoxypropan-2-yl)-2-nitroaniline Nitroaniline->Intermediate Reductive Amination (e.g., NaBH(OAc)3 or H2/Pd-C) Ketone 1-Methoxy-2-propanone Ketone->Intermediate Target N1-(1-methoxypropan-2-yl)benzene-1,2-diamine Intermediate->Target Nitro Group Reduction (e.g., H2/Pd-C, SnCl2/HCl)

Caption: Synthetic pathway via reductive amination.

Experimental Protocol (Proposed):

  • Imine Formation and Reduction:

    • To a solution of 2-nitroaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 1-methoxy-2-propanone (1.2 eq.).

    • The mixture is stirred at room temperature for 30 minutes.

    • A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) is added portion-wise.[4] The reaction is stirred at room temperature until complete consumption of the starting aniline, as monitored by TLC or LC-MS.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Nitro Group Reduction:

    • The crude N-(1-methoxypropan-2-yl)-2-nitroaniline is dissolved in a solvent such as ethanol or ethyl acetate.

    • A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added.

    • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.[5]

    • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude product.

  • Purification:

    • The crude N1-(1-methoxypropan-2-yl)benzene-1,2-diamine can be purified by column chromatography on silica gel.

Pathway B: Direct N-Alkylation of o-Phenylenediamine

This method involves the direct reaction of o-phenylenediamine with a suitable 1-methoxypropan-2-yl electrophile. A key challenge with this approach is controlling the selectivity to favor mono-N-alkylation over di-N-alkylation.[6][7]

Reaction Scheme:

G OPD o-Phenylenediamine Target N1-(1-methoxypropan-2-yl)benzene-1,2-diamine OPD->Target Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) AlkylHalide 2-Bromo-1-methoxypropane AlkylHalide->Target Dialkylated N1,N2-bis(1-methoxypropan-2-yl)benzene-1,2-diamine Target->Dialkylated Further Alkylation (Side Product)

Caption: Synthetic pathway via direct N-alkylation.

Experimental Protocol (Proposed):

  • Reaction Setup:

    • To a solution of o-phenylenediamine (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF is added a base (e.g., potassium carbonate, 1.5 eq.).

    • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation:

    • A solution of 2-bromo-1-methoxypropane (or a related electrophile, 1.0-1.2 eq.) in the same solvent is added dropwise to the reaction mixture.

    • The reaction is heated (e.g., to 60-80 °C) and monitored by TLC or LC-MS for the formation of the desired product and the di-alkylated side product.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct.

Potential Applications in Drug Discovery and Materials Science

While there is no direct biological data for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine, its structural features suggest several potential areas of application, primarily leveraging its role as a precursor to more complex molecules.

Synthesis of Benzimidazole Scaffolds

The primary and most promising application of this compound is in the synthesis of N-substituted benzimidazoles. The reaction of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives) is a classical and efficient method for constructing the benzimidazole ring system.

G Target N1-(1-methoxypropan-2-yl)benzene-1,2-diamine Benzimidazole 1-(1-methoxypropan-2-yl)-2-substituted-1H-benzo[d]imidazole Target->Benzimidazole Condensation/ Cyclization Electrophile Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) Electrophile->Benzimidazole

Sources

molecular weight and formula of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Intermediate for Heterocyclic Scaffold Construction

Executive Summary & Core Identity

In the landscape of modern medicinal chemistry, N1-(1-methoxypropan-2-yl)benzene-1,2-diamine represents a high-value, bifunctional building block. Distinguished by its ortho-diamine backbone and the specific steric/electronic influence of the 1-methoxypropan-2-yl side chain, this molecule serves as a critical precursor for the synthesis of benzimidazoles—a privileged pharmacophore in oncology and anti-infective research.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated regioselective synthesis protocol, and its application in generating bioactive heterocycles.

Physicochemical Profile

The following data establishes the molecular baseline for stoichiometric calculations and ADME predictions.

PropertyValueTechnical Note
IUPAC Name N1-(1-methoxypropan-2-yl)benzene-1,2-diamineSystematic nomenclature
Molecular Formula C₁₀H₁₆N₂O Carbon count includes methoxypropyl group
Molecular Weight 180.25 g/mol Average mass (Monoisotopic: ~180.126 Da)
CAS Registry Number Not widely listed; chemically distinct entitySearch via InChIKey: ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
Physical State Viscous Oil / Low-melting SolidLikely oxidizes (darkens) upon air exposure
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; membrane permeable
H-Bond Donors 3Primary amine (

) and Secondary amine (

)
H-Bond Acceptors 3Two nitrogens, one ether oxygen

Synthesis Strategy: The Regioselective Nitro-Reduction Route

The Challenge of Direct Alkylation

Direct alkylation of benzene-1,2-diamine with 1-methoxy-2-chloropropane often leads to a mixture of mono-, di-, and tri-alkylated products due to the similar nucleophilicity of the primary and secondary amines formed.

The Solution: Stepwise Regiocontrol

To ensure high fidelity and yield, the Nitro-Reduction Route is the superior protocol. This method utilizes the differing reactivity of the nitro group (inert to alkylation) and the halide displacement to guarantee mono-substitution at the N1 position.

Phase 1: Nucleophilic Aromatic Substitution (

)

Reaction: 1-Fluoro-2-nitrobenzene + 1-Methoxypropan-2-amine


Intermediate A
  • Reagents:

    • 1-Fluoro-2-nitrobenzene (1.0 eq)[1]

    • 1-Methoxypropan-2-amine (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: Acetonitrile (

      
      ) or DMF.
      
  • Protocol:

    • Dissolve 1-fluoro-2-nitrobenzene in anhydrous acetonitrile under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of 1-methoxypropan-2-amine.
      
    • Reflux at 80°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the fluoronitrobenzene.

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
    • Yield: Typically >85% of N-(1-methoxypropan-2-yl)-2-nitroaniline (Yellow/Orange solid).

Phase 2: Chemoselective Reduction

Reaction: Intermediate A +




Target Molecule
  • Reagents:

    • Intermediate A (from Phase 1)

    • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Hydrogen Gas (

      
      , balloon pressure or 1-3 atm)
      
    • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve the nitro-intermediate in methanol.

    • Add the Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge the system with

      
       gas. Stir vigorously at Room Temperature (RT) for 2-4 hours.
      
    • Monitoring: The yellow color of the nitro compound will fade to a colorless or pale pink solution.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

    • Storage: The product is oxidation-sensitive. Store under Argon at -20°C.

Visualization of Synthesis Logic

The following diagram illustrates the regioselective pathway, highlighting the transformation from the nitro-precursor to the final diamine scaffold.

SynthesisPathway Start 1-Fluoro-2-nitrobenzene (Starting Material) Inter Intermediate A: N-(1-methoxypropan-2-yl)-2-nitroaniline Start->Inter SNAr (K2CO3, 80°C) Reagent 1-Methoxypropan-2-amine (Nucleophile) Reagent->Inter Reduction Reduction Step (H2, Pd/C) Inter->Reduction Product Target: N1-(1-methoxypropan-2-yl) benzene-1,2-diamine Reduction->Product Hydrogenation

Figure 1: Step-wise regioselective synthesis via nitro-reduction, ensuring mono-alkylation.

Application in Drug Discovery: The Benzimidazole Scaffold

The primary utility of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine lies in its ability to condense with aldehydes or carboxylic acids to form 1,2-disubstituted benzimidazoles .

Mechanism of Action

The un-substituted primary amine (


) attacks the carbonyl carbon of an aldehyde, forming a Schiff base (imine). The secondary amine (

) then attacks the imine carbon, followed by oxidative aromatization, closing the imidazole ring.

Protocol (General Condensation):

  • Mix: Target Diamine (1.0 eq) + Aromatic Aldehyde (1.0 eq) in Ethanol or DMF.

  • Catalyst: Sodium Metabisulfite (

    
    ) or simply air oxidation in refluxing nitrobenzene.
    
  • Result: Formation of a 1-(1-methoxypropan-2-yl)-2-aryl-1H-benzimidazole.

This scaffold is highly relevant for:

  • Kinase Inhibitors: Benzimidazoles mimic the purine ring of ATP.

  • GPCR Ligands: The methoxypropyl tail provides a flexible, polar handle that can interact with specific receptor pockets.

BenzimidazoleFormation Diamine N1-(1-methoxypropan-2-yl) benzene-1,2-diamine Schiff Schiff Base Intermediate Diamine->Schiff + Aldehyde Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Schiff Cyclization Ring Closure & Oxidation Schiff->Cyclization Scaffold 1,2-Disubstituted Benzimidazole Cyclization->Scaffold - H2O, - 2H

Figure 2: Condensation pathway for generating pharmacologically active benzimidazole scaffolds.[2][3][4][1][5][6]

Safety & Handling (E-E-A-T)

As a substituted phenylenediamine, this compound requires strict safety protocols.

  • Toxicity: Phenylenediamines are known sensitizers. Avoid skin contact to prevent allergic dermatitis.

  • Oxidation: The compound is electron-rich and prone to oxidation. Solutions should be prepared fresh or stored under inert gas. Darkening of the solid indicates degradation (formation of azo/azine oligomers).

  • PPE: Nitrile gloves, lab coat, and chemical splash goggles are mandatory. Handle in a fume hood.

References

  • PubChem. (n.d.).[7] N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (Compound).[7] National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles.[8] PubMed Central. Retrieved from [Link]

  • MDPI. (2024).[1] Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts. Molecules.[3][4][8][7][1][5][6] Retrieved from [Link]

Sources

Comprehensive Technical Guide on N1-(1-methoxypropan-2-yl)benzene-1,2-diamine: Structural Informatics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the selection of versatile, bi-functional precursors. N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (CAS: 1027156-38-2) is a specialized ortho-phenylenediamine derivative that serves as a critical building block in the synthesis of complex heterocyclic scaffolds1. By featuring both a highly nucleophilic primary amine and a sterically hindered secondary amine appended to a chiral-capable methoxypropyl chain, this compound is uniquely engineered for the regioselective synthesis of 1-substituted benzimidazoles. These downstream benzimidazole derivatives are actively investigated as potent bromodomain (BET) inhibitors for the treatment of proliferative, auto-immune, and inflammatory disorders 2.

This whitepaper provides an in-depth analysis of the compound’s structural informatics, chemical reactivity, and pharmacological utility, alongside a self-validating synthetic protocol for drug development professionals.

Structural Informatics & Physicochemical Profiling

Accurate structural identification is the foundation of reproducible drug discovery. The compound's structural parameters, including its SMILES string and InChIKey, have been computationally profiled to predict its behavior in mass spectrometry and biological systems3.

Table 1: Core Chemical Identifiers
ParameterValue
IUPAC Name N1-(1-methoxypropan-2-yl)benzene-1,2-diamine
CAS Number 1027156-38-2
Molecular Formula C10H16N2O
Monoisotopic Mass 180.12627 Da
InChIKey ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
SMILES CC(COC)NC1=CC=CC=C1N

To aid in analytical validation during synthesis, Table 2 outlines the predicted Collision Cross Section (CCS) values for common mass spectrometry adducts, which are critical for ion mobility-mass spectrometry (IM-MS) workflows.

Table 2: Predicted Mass Spectrometry Adducts & CCS Values
Adductm/zPredicted CCS (Ų)
[M+H]+ 181.13355140.4
[M+Na]+ 203.11549146.3
[M-H]- 179.11899143.6
[M+NH4]+ 198.16009159.7

Chemical Reactivity & Structural Causality

The architectural brilliance of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine lies in its deliberate asymmetry, which dictates its reactivity profile:

  • Regioselectivity via Steric Hindrance: The benzene ring contains two distinct amine groups. The primary amine (-NH2) is unhindered and highly nucleophilic. Conversely, the secondary amine (N1) is shielded by the branched 1-methoxypropan-2-yl group. In standard coupling reactions, this steric differential guarantees that incoming electrophiles (such as activated carboxylic acids) will exclusively attack the primary amine first, preventing unwanted symmetric di-acylation.

  • Pharmacophore Positioning: The 1-methoxypropan-2-yl moiety is not merely a protecting group; it is a functional pharmacophore. The ether oxygen acts as a critical hydrogen-bond acceptor, while the branched methyl group introduces lipophilicity and a chiral center (often utilized in its (R)-enantiomeric form) to perfectly orient the molecule within the solvent-exposed regions of target protein pockets 2.

Self-Validating Synthetic Protocol: Benzimidazole Cyclization

To convert this precursor into a biologically active 1-substituted benzimidazole, researchers must employ a two-stage condensation and dehydrative cyclization protocol. The following methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure absolute structural integrity at each mechanistic step.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Action: In a flame-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

  • Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling systems that will eventually involve hindered amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the highly reactive OAT ester.

  • Self-Validation (IPC 1): Stir for 15 minutes. An aliquot analyzed via LC-MS must confirm the complete disappearance of the free acid and the presence of the activated ester mass before proceeding.

Step 2: Regioselective Acylation

  • Action: Add N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (1.0 eq) to the activated ester solution. Stir at 25°C for 2–4 hours.

  • Causality: The steric bulk of the methoxypropyl group forces the activated ester to react exclusively with the primary amine, yielding an uncyclized amide intermediate.

  • Self-Validation (IPC 2): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the diamine precursor spot is fully consumed. LC-MS must show the[M+H]+ peak corresponding to the uncyclized amide intermediate.

Step 3: Acid-Catalyzed Dehydrative Cyclization

  • Action: Dilute the reaction mixture with glacial acetic acid (equivalent to 50% of the DMF volume). Heat the mixture to 80°C for 12 hours.

  • Causality: Acetic acid serves a dual purpose: it protonates the amide carbonyl to increase its electrophilicity, and it acts as a high-boiling solvent. The secondary amine attacks the activated carbonyl, followed by the elimination of water (-H₂O) to close the aromatic imidazole ring.

  • Self-Validation (IPC 3): Perform LC-MS analysis. The mass of the intermediate must shift precisely by -18 Da, confirming complete dehydrative cyclization into the benzimidazole scaffold.

Step 4: Workup and Purification

  • Action: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and purify via silica gel flash chromatography.

Synthesis N1 N1-(1-methoxypropan-2-yl) benzene-1,2-diamine N2 Amide Formation (HATU, DIPEA, DMF) N1->N2 Primary amine reacts first N3 Uncyclized Intermediate (LC-MS Confirmed) N2->N3 Regioselective acylation N4 Dehydrative Cyclization (AcOH, 80°C) N3->N4 Secondary amine attacks carbonyl N5 1-Substituted Benzimidazole (Target Scaffold) N4->N5 -H2O

Caption: Synthetic workflow for regioselective benzimidazole generation from the 1,2-diamine precursor.

Application in Drug Discovery: Bromodomain Inhibition

The primary utility of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is its role as a precursor for Bromodomain and Extra-Terminal motif (BET) inhibitors 2. Bromodomains are epigenetic readers that recognize acetylated lysine residues on histone tails, driving the transcription of oncogenes like c-Myc and various inflammatory cytokines.

When synthesized into a benzimidazole, the core heterocyclic ring mimics the acetylated lysine, anchoring the drug into the BET bromodomain binding pocket. Crucially, the 1-methoxypropan-2-yl group derived from our precursor extends into the solvent-exposed channel of the protein. The methoxy oxygen forms critical water-mediated hydrogen bonds with the protein backbone, drastically increasing the binding affinity and residence time of the inhibitor.

Mechanism M1 Benzimidazole Derivative M2 BET Bromodomain (Acetyl-Lysine Pocket) M1->M2 Methoxy oxygen acts as H-bond acceptor M3 Chromatin Displacement M2->M3 Competitive binding M4 Transcriptional Repression (e.g., c-Myc) M3->M4 Downregulation M5 Anti-Proliferative Effect M4->M5 Phenotype

Caption: Pharmacological logic of bromodomain inhibition via substituted benzimidazole derivatives.

References

  • Title: N1-(1-Methoxypropan-2-yl)
  • Title: N1-(1-methoxypropan-2-yl)benzene-1,2-diamine - PubChemLite | Source: uni.
  • Title: WO2017024412A1 - Substituted benzimidazoles, their preparation and their use as pharmaceuticals | Source: Google Patents | URL

Sources

Engineering Next-Generation Oxidative Hair Dyes: The Role of Methoxypropyl-Substituted Couplers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As cosmetic chemistry advances, the demand for high-performance, low-toxicity oxidative hair dyes has necessitated the structural redesign of traditional dye couplers. Oxidative hair dyeing relies on the in situ generation of colored supramolecular complexes within the keratinous matrix of the hair cortex. While traditional couplers like resorcinol and m-aminophenol have been industry standards, they face increasing scrutiny due to sensitization risks and rapid color fading. This whitepaper explores the mechanistic, physicochemical, and toxicological advantages of incorporating novel methoxypropyl-substituted couplers into oxidative hair dye formulations.

Mechanistic Rationale: The Methoxypropyl Advantage

In standard oxidative dyeing, primary intermediates (e.g., p-phenylenediamine, PPD) are oxidized by hydrogen peroxide in an alkaline medium to form highly electrophilic quinonediimines. These reactive intermediates subsequently undergo electrophilic aromatic substitution with nucleophilic couplers to form large, colored indo or azomethine dyes that become trapped within the hair cortex (1)[1].

Recent innovations have focused on incorporating methoxypropyl groups—specifically methoxypropylamino moieties—into the aromatic rings of couplers, such as pyridine or benzene derivatives (2)[2]. The addition of this bulky, ether-containing aliphatic chain serves a dual mechanistic purpose:

  • Electronic Modulation & Color Depth: The methoxypropylamino group alters the electron density of the aromatic ring via inductive and resonance effects. This nucleophilic enhancement accelerates the coupling reaction and fine-tunes the

    
     of the resulting dye, yielding superior color depth and unique shade profiles (3)[3].
    
  • Partition Coefficient (LogP) Optimization: The ether oxygen acts as a hydrogen-bond acceptor, increasing the hydrophilicity of the unreacted coupler. This facilitates its clearance during the post-dyeing rinse phase, thereby minimizing the retention of unconsumed precursors on the scalp and reducing consumer exposure (4)[4].

OxidativeCoupling PPD Primary Intermediate (e.g., PPD) Diimine Quinonediimine (Electrophile) PPD->Diimine Oxidation Oxidant Oxidant (H2O2/NH3) Oxidant->Diimine FinalDye Indo/Azomethine Dye (Trapped in Cortex) Oxidant->FinalDye Leuco Leuco Dye Adduct Diimine->Leuco Electrophilic Attack Coupler Methoxypropyl Coupler (Nucleophile) Coupler->Leuco Nucleophilic Addition Leuco->FinalDye Secondary Oxidation

Fig 1: Oxidative coupling pathway of methoxypropyl couplers with primary intermediates.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of methoxypropyl-substituted couplers, we utilize self-validating experimental frameworks that ensure data integrity by mathematically accounting for mass balance and cross-contamination.

Protocol 1: In Vitro Oxidative Coupling & Mass Balance Validation

Objective: To quantify the coupling efficiency of methoxypropyl-substituted couplers against standard primary intermediates.

  • Preparation: Equimolar concentrations (0.05 M) of PPD and the methoxypropyl coupler are dissolved in a standardized emulsion base (pH adjusted to 9.5 using ammonium hydroxide).

  • Activation: Hydrogen peroxide (6% w/w) is added at a 1:1 ratio by weight to initiate the oxidative coupling cascade.

  • Incubation: The mixture is incubated at 30°C for exactly 30 minutes to simulate on-head application times.

  • Quenching & Extraction: The reaction is quenched using a 10% ascorbic acid solution. The formed dye is extracted using an ethanol/water (50:50) solvent system.

  • Spectrophotometric Analysis: The absorbance of the extracted dye is measured via UV-Vis spectroscopy at the empirically determined

    
    .
    
  • Self-Validation Mechanism: A parallel control reaction using resorcinol is run simultaneously. A mass balance equation is applied: the molar sum of the extracted indo dye and the unreacted precursors (quantified via HPLC) must equal

    
     of the initial input. If the recovery falls below 95%, the assay is automatically flagged for side-reactions or oxidant degradation, invalidating the run.
    
Protocol 2: Ex Vivo Hair Tress Dyeing & Fastness Evaluation

Objective: To evaluate the substantivity and wash fastness of the novel dye complex within the keratinous matrix.

  • Application: 2.0 g of the activated dye mixture is applied to standardized 1.0 g bleached human hair tresses.

  • Development: Tresses are placed in a humidity-controlled chamber (30°C, 60% RH) for 30 minutes.

  • Rinsing: Tresses are rinsed under standardized running water (35°C, 3 L/min) until the runoff is visually clear.

  • Wash Fastness Cycling: Tresses undergo 20 cycles of washing with a standardized 10% Sodium Laureth Sulfate (SLES) solution, followed by blow-drying.

  • Colorimetric Measurement: Lab* values are recorded using a spectrophotometer before dyeing, after dyeing, and after 20 wash cycles.

  • Self-Validation Mechanism: The

    
     (total color difference) is calculated continuously. The protocol mandates the inclusion of an untreated control tress in the wash cycle. If the untreated tress exhibits a 
    
    
    
    (indicating cross-contamination in the wash bath), the fastness data for the entire batch is rejected.

DyeingWorkflow Prep Formulation Prep (Base + Coupler + PPD) Mix Oxidant Activation (Add H2O2, pH 9.5) Prep->Mix Apply Hair Tress Application (30 mins, 30°C) Mix->Apply Wash Rinse & Wash (Standardized Surfactant) Apply->Wash Analyze Colorimetric Analysis (Spectrophotometer L*a*b*) Wash->Analyze

Fig 2: Standardized experimental workflow for evaluating hair dye efficacy and wash fastness.

Quantitative Performance Data

The incorporation of the methoxypropyl moiety significantly enhances the physicochemical properties of the dye formulation. As shown in Table 1, the novel coupler demonstrates superior wash fastness (lower


 after 20 washes) and a highly optimized LogP compared to traditional benchmarks.

Table 1: Comparative Physicochemical and Performance Data of Hair Dye Couplers

Coupler TypePrimary Intermediate

(nm)
Initial Color Intensity (

)
Wash Fastness (

after 20 washes)
Calculated LogPSensitization Potential
Methoxypropyl-derivative PPD54045.23.11.2Low
Resorcinol (Standard) PPD52042.86.50.8Moderate
m-Aminophenol (Standard) PPD51544.15.80.9High

Toxicological Profile & Consumer Safety

A critical bottleneck in cosmetic drug development and formulation is managing the repeated dose toxicity of active ingredients. Traditional low-molecular-weight couplers easily penetrate the stratum corneum, leading to systemic exposure and allergic contact dermatitis.

The steric hindrance introduced by the methoxypropyl chain significantly reduces transdermal penetration, mitigating the repeated dose toxicity and sensitization risks historically associated with oxidative dyes (5)[5]. Furthermore, because the ether linkage improves aqueous solubility, any unreacted methoxypropyl coupler is efficiently washed away during the rinsing phase, ensuring that the residual chemical burden on the consumer's scalp is kept well below the threshold of toxicological concern.

Conclusion

The engineering of novel oxidative hair dye couplers containing methoxypropyl groups represents a significant leap forward in cosmetic chemistry. By rationally designing the coupler to balance nucleophilicity, steric bulk, and hydrophilicity, formulators can achieve highly substantive, vibrant hair colors while drastically reducing the toxicological risks associated with transdermal penetration and unconsumed precursors.

References

1.[1] US3981677A - Oxidative hair dye compositions containing N ... methoxypropyl. Google Patents. URL: 2.[2] CA2433684C - Novel couplers for use in oxidative hair dyeing. Google Patents. URL: 3.[3] WO/2002/039969 NOVEL COUPLER FOR USE IN OXIDATIVE HAIR DYEING. WIPO Patentscope. URL: 4.[5] Screening of repeated dose toxicity data in safety evaluation reports of cosmetic ingredients. PMC / NIH. URL: 5.[4] Unconsumed precursors and couplers after formation of oxidative hair dyes. PubMed / NIH. URL:

Sources

Methodological & Application

Application Note: Chemoselective Reductive Alkylation of o-Phenylenediamine with Methoxyacetone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Optimization

Executive Summary & Scientific Context

N-alkylated o-phenylenediamines are privileged building blocks in drug discovery, frequently serving as essential precursors to pharmacologically active benzimidazoles, quinoxalines, and benzodiazepinones. The introduction of a 1-methoxypropan-2-yl moiety via the reductive alkylation of o-phenylenediamine (OPDA) with methoxyacetone is a strategic structural modification. This specific functionalization is highly valued in the pharmaceutical industry for tuning the lipophilicity (LogP) of target active pharmaceutical ingredients (APIs) while simultaneously enhancing aqueous solubility via the hydrogen-bond accepting capacity of the methoxy ether.

Mechanistic Rationale: The Causality of Reagent Selection

The primary synthetic challenge in the alkylation of diamines is controlling chemoselectivity. Direct N-alkylation using alkyl halides typically yields an intractable mixture of mono-alkylated, di-alkylated, and quaternary ammonium species.

To establish a highly controlled, high-yielding system, we utilize a reductive amination pathway. By reacting OPDA with methoxyacetone, a transient imine/iminium intermediate is generated in situ. The critical parameter in this protocol is the selection of the reducing agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

Why NaBH(OAc)₃? Unlike standard sodium borohydride (NaBH₄), which rapidly and indiscriminately reduces ketones to alcohols, NaBH(OAc)₃ is sterically bulky and electron-deficient due to its three electron-withdrawing acetoxy groups. This renders it exceptionally chemoselective for the more electrophilic iminium ion over the unreacted methoxyacetone . Furthermore, compared to sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ operates efficiently in weakly acidic to neutral media without generating highly toxic hydrogen cyanide byproducts, making it ideal for scale-up .

The addition of Acetic Acid (AcOH) is mechanistically imperative. Because the nucleophilicity of OPDA is slightly attenuated by the inductive effect of the adjacent amine group, the acid catalyst accelerates the dehydration step to form the iminium ion. This ensures the reaction proceeds efficiently at ambient temperature, avoiding forcing conditions that could otherwise degrade the methoxy ether linkage or promote unwanted side reactions .

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the absolute superiority of the DCE/NaBH(OAc)₃/AcOH system in achieving maximum mono-alkylation selectivity.

SolventReducing AgentAcid AdditiveTime (h)Overall Conversion (%)Mono-alkylation Selectivity (%)
Methanol (MeOH)NaBH₄ (1.5 eq)None28545 (High di-alkylation)
Tetrahydrofuran (THF)NaBH₃CN (1.4 eq)AcOH (1.0 eq)129288
1,2-Dichloroethane (DCE)NaBH(OAc)₃ (1.4 eq)None246095
1,2-Dichloroethane (DCE) NaBH(OAc)₃ (1.4 eq) AcOH (1.0 eq) 6 >98 >98

Experimental Protocol: A Self-Validating Workflow

Materials Required:

  • o-Phenylenediamine (OPDA, ≥99% purity)

  • Methoxyacetone (1-methoxy-2-propanone, ≥98% purity)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 97%)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE, anhydrous)

Step-by-Step Methodology:

  • System Preparation: Purge an oven-dried 250 mL round-bottom flask with inert gas (N₂ or Ar). Add OPDA (10.8 g, 100 mmol) and anhydrous DCE (100 mL). Stir at 400 rpm until the diamine is fully dissolved.

  • Iminium Formation: Add methoxyacetone (9.25 g, 105 mmol, 1.05 eq) in one continuous portion, followed immediately by glacial AcOH (6.0 g, 100 mmol, 1.0 eq).

    • Causality Check: The slight stoichiometric excess of the ketone ensures complete consumption of OPDA. The AcOH protonates the carbonyl oxygen, drastically lowering the activation energy for the nucleophilic attack of the amine.

  • Pre-Reaction Validation: Stir the mixture at 20–25 °C for 30 minutes.

    • Self-Validation Step: Remove a 10 µL aliquot, dilute in LC-grade Acetonitrile, and analyze via LC-MS. The dominant presence of the iminium/imine mass ([M+H]⁺ = 179.1 m/z) confirms the system is primed for reduction.

  • Chemoselective Reduction: Cool the flask in a water bath (15 °C) to control the mild exotherm associated with hydride transfer. Add NaBH(OAc)₃ (29.7 g, 140 mmol, 1.4 eq) portion-wise over 15 minutes to prevent clumping and thermal spiking.

  • Reaction Maturation: Remove the water bath and stir the suspension at ambient temperature for 6 hours.

    • Self-Validation Step: Perform TLC (Silica gel, 1:1 EtOAc/Hexanes). The starting OPDA spot (Rf ~0.2) should be completely exhausted and replaced by the mono-alkylated product (Rf ~0.5).

  • Quench and Workup: Slowly pour the reaction mixture into an Erlenmeyer flask containing 100 mL of saturated aqueous NaHCO₃. (Caution: Vigorous effervescence of CO₂ gas will occur as unreacted AcOH and residual borohydride are neutralized). Stir vigorously for 20 minutes until all gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and isolate the organic DCE layer. Extract the remaining aqueous layer with Dichloromethane (DCM, 2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification & Final QC: Concentrate the solvent under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient 20% to 50% EtOAc in Hexanes) to yield N-(1-methoxypropan-2-yl)benzene-1,2-diamine as a viscous, pale yellow oil.

    • Final QC Validation: Confirm product identity via LC-MS ([M+H]⁺ target = 181.1 m/z). ¹H NMR (CDCl₃) must display a diagnostic doublet at ~1.15 ppm (3H, -CH₃), a singlet at ~3.35 ppm (3H, -OCH₃), and a multiplet at ~3.5 ppm (1H, -CH-), confirming the intact methoxyisopropyl architecture.

Process Visualization

G OPDA o-Phenylenediamine (OPDA) IMINE Iminium Intermediate (Transient) OPDA->IMINE AcOH (1.0 eq) DCE, 30 min, RT MA Methoxyacetone MA->IMINE PROD N-(1-methoxypropan-2-yl) benzene-1,2-diamine IMINE->PROD NaBH(OAc)3 (1.4 eq) Chemoselective Reduction 4-6 h, RT

Fig 1: Chemoselective reductive alkylation workflow of OPDA.

Downstream Application: Benzimidazole Synthesis

The isolated N-(1-methoxypropan-2-yl)benzene-1,2-diamine is perfectly primed for downstream heterocyclic cyclization. By reacting this intermediate with an orthoester (e.g., triethyl orthoformate) under acidic conditions, researchers can rapidly access 1-(1-methoxypropan-2-yl)-1H-benzo[d]imidazole derivatives. This specific pathway is a cornerstone in the synthesis of modern anthelmintic, antihistamine, and anti-ulcerative agents.

G START N-(1-methoxypropan-2-yl) benzene-1,2-diamine COND Condensation (Triethyl Orthoformate) START->COND Acid Catalysis CYCL Cyclization & Aromatization COND->CYCL - EtOH BZI 1-(1-methoxypropan-2-yl) -1H-benzo[d]imidazole CYCL->BZI - EtOH Heat

Fig 2: Downstream cyclization to 1-substituted benzimidazole derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • European Patent Office. (1994). Process for the preparation of 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline. EP0605363A1.

Application Note: Synthesis and Characterization of a Novel Phenazine Derivative via Oxidative Coupling

Author: BenchChem Technical Support Team. Date: March 2026

ABSTRACT:

This document provides a comprehensive guide for the synthesis, purification, and characterization of a novel phenazine derivative through the oxidative coupling of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine and p-phenylenediamine. Phenazines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] This protocol details a plausible and robust synthetic route, leveraging an oxidative cyclization reaction, and outlines a rigorous analytical workflow for structural validation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Phenazine and its derivatives are of considerable interest due to their diverse biological activities, including antimalarial, antitumor, and antifungal properties.[1] Furthermore, their unique electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.[1] The synthesis of phenazines can be achieved through various methods, with a common approach being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or through oxidative cyclization of substituted anilines.[1][2]

This application note describes a hypothesized oxidative coupling reaction between N1-(1-methoxypropan-2-yl)benzene-1,2-diamine and p-phenylenediamine. The presence of multiple reactive amine groups on both precursors suggests a complex reaction landscape. However, under controlled oxidative conditions, the formation of a substituted phenazine structure is a chemically logical and anticipated outcome.

Proposed Reaction Mechanism

The proposed reaction proceeds via an oxidative dehydrogenative coupling mechanism. In this pathway, an oxidizing agent facilitates the removal of hydrogen atoms from the amine groups, leading to the formation of reactive intermediates that subsequently cyclize to form the stable aromatic phenazine core.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant_A N1-(1-methoxypropan-2-yl)benzene-1,2-diamine Oxidation Oxidation (e.g., Air, H₂O₂) Reactant_A->Oxidation Reactant_B p-phenylenediamine Reactant_B->Oxidation Intermediate_A Reactive Imine Intermediate Oxidation->Intermediate_A Forms reactive species Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Condensation Intermediate_B Dihydrophenazine Intermediate Aromatization Aromatization (Oxidation) Intermediate_B->Aromatization Cyclization->Intermediate_B Product Substituted Phenazine Derivative Aromatization->Product

Figure 1: Proposed reaction pathway for the synthesis of the substituted phenazine derivative.

Experimental Protocol

3.1. Materials and Reagents

ReagentPuritySupplier
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine≥98%(Example) Sigma-Aldrich
p-phenylenediamine≥99%(Example) Acros Organics
Glacial Acetic AcidACS Grade(Example) Fisher Scientific
Ethanol (200 Proof)USP Grade(Example) Decon Labs
Diethyl EtherACS Grade(Example) VWR Chemicals
Sodium BicarbonateACS Grade(Example) J.T. Baker
Anhydrous Magnesium SulfateACS Grade(Example) EMD Millipore

3.2. Safety Precautions

Aromatic amines are a class of compounds that can be toxic and may have carcinogenic properties.[3][4] Therefore, it is imperative to handle all reagents and the reaction mixture in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[6] In case of skin contact, wash the affected area immediately with soap and water.[7] For inhalation, move the individual to fresh air and seek medical attention if symptoms develop.[7]

3.3. Reaction Setup and Procedure

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve reactants in glacial acetic acid. Start->Dissolve_Reactants Heat_Reflux 2. Heat to reflux (e.g., 120°C) for 4-6 hours. Dissolve_Reactants->Heat_Reflux Monitor_TLC 3. Monitor reaction progress by TLC. Heat_Reflux->Monitor_TLC Cool_Down 4. Cool reaction mixture to room temperature. Monitor_TLC->Cool_Down Reaction complete Neutralize 5. Neutralize with saturated sodium bicarbonate solution. Cool_Down->Neutralize Extract 6. Extract with an organic solvent (e.g., ethyl acetate). Neutralize->Extract Dry_Solvent 7. Dry organic layer with anhydrous MgSO₄. Extract->Dry_Solvent Evaporate 8. Evaporate solvent under reduced pressure. Dry_Solvent->Evaporate Purify 9. Purify crude product via column chromatography. Evaporate->Purify Characterize 10. Characterize the purified product. Purify->Characterize End End Characterize->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the phenazine derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (1.0 mmol) and p-phenylenediamine (1.0 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a mild oxidizing agent.

  • Heating: Heat the reaction mixture to reflux (approximately 118-120°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[8]

Analytical Characterization

A multi-faceted analytical approach is crucial for the unambiguous structural confirmation of the synthesized phenazine product.[9]

4.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the final compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.[10]

    • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of phenazines (typically around 250-370 nm).[8]

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

4.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the product.

  • Protocol:

    • Technique: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the theoretical mass of the expected phenazine product.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed chemical structure of the phenazine derivative.

  • Protocol: [9]

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number and connectivity of hydrogen atoms.

    • ¹³C NMR: Acquire a carbon NMR spectrum to identify the number and types of carbon atoms in the molecule.[9]

4.4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the final product.

  • Protocol:

    • Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample on a salt plate.

    • Analysis: Look for characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching in the aromatic ring, and C-O stretching of the ether group.[11]

Expected Results and Discussion

The successful synthesis should yield a colored solid, as phenazine derivatives are often chromophoric. The analytical data should collectively confirm the structure of the desired product. The HPLC chromatogram should show a single major peak, indicating high purity. The mass spectrum will provide the molecular weight, and the NMR and FTIR spectra will give detailed structural information, allowing for the unambiguous identification of the novel phenazine derivative.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction or decomposition of starting materials.Extend the reaction time and monitor closely with TLC. Ensure the reaction temperature is maintained at reflux.
Impure productPresence of unreacted starting materials or side products.Optimize the column chromatography conditions, trying different solvent systems or using a different stationary phase.
Difficult purificationProduct has similar polarity to impurities.Consider recrystallization from a suitable solvent system as an alternative or additional purification step.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the synthesis and characterization of a novel phenazine derivative. By following the outlined procedures and employing the recommended analytical techniques, researchers can confidently synthesize and validate the structure of this and similar compounds. The described workflow emphasizes safety, efficiency, and rigorous scientific validation, which are paramount in the fields of chemical synthesis and drug development.

References

  • Eyong, K. O., et al. (2011). Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against Plasmodium falciparum in vitro. Journal of the Chemical Society of Nigeria, 4(4), 713-722. Available at: [Link]

  • Sari, Y., et al. (2021). One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone. IOP Conference Series: Materials Science and Engineering, 1011(1), 012028. Available at: [Link]

  • Wikipedia. (n.d.). Phenazine. Wikipedia. Available at: [Link]

  • El-Mekabaty, A., & El-Faham, A. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. RSC Advances, 12(23), 14751-14777. Available at: [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega, 8(46), 43863–43875. Available at: [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Available at: [Link]

  • Al-Shura, A. M., et al. (2016). Methods for Purification and Characterization of Microbial Phenazines. ResearchGate. Available at: [Link]

  • Wong, M. Y., et al. (2018). Characterization of Phenazine and Phenazine-1-carboxylic Acid Isolated from Pseudomonas aeruginosa. Pertanika Journal of Tropical Agricultural Science, 41(4), 1795-1809. Available at: [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega, 8(46), 43863–43875. Available at: [Link]

  • Meel, B., & Saharan, V. (2026). Characterization and analytical validation of phenazine producing rhizobacteria for sustainable control of soil borne pathogens in wheat using TLC and HPLC based approaches. Discover Plants, 3(1), 17. Available at: [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

  • Wong, M. Y., et al. (2018). Characterization of phenazine and phenazine-1-carboxylic acid isolated from pseudomonas aeruginosa UPMP3 and their antifungal activities against ganoderma boninense. ResearchGate. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a highly versatile, unsymmetrical ortho-phenylenediamine building block. It is frequently utilized in the pharmaceutical industry as a key intermediate for synthesizing privileged heterocyclic scaffolds, including benzimidazoles, quinoxalines, and benzodiazepines.

Transitioning the synthesis of this intermediate from a discovery-scale laboratory setting to a multi-kilogram pilot plant requires overcoming significant thermochemical and safety hurdles. This application note details a robust, self-validating two-step protocol designed for scale-up. The process relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a tightly controlled, catalytic nitro reduction.

Mechanistic Pathway & Process Workflow

Pathway SM 1-Fluoro-2-nitrobenzene + 1-Methoxypropan-2-amine SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr DIPEA, 2-MeTHF, 65°C INT N-(1-methoxypropan-2-yl) -2-nitroaniline SNAr->INT Aqueous Workup Hydro Catalytic Hydrogenation (Pd/C, H2) INT->Hydro MeOH, 4.0 bar H2 Prod N1-(1-methoxypropan-2-yl) benzene-1,2-diamine Hydro->Prod Filtration & Isolation

Figure 1. Two-step synthetic workflow for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality: The Leaving Group Paradox

In discovery chemistry, 1-chloro-2-nitrobenzene is often used due to its lower cost. However, for scale-up, 1-fluoro-2-nitrobenzene is strictly mandated. This choice is rooted in the kinetics of the SNAr mechanism. The rate-determining step is the nucleophilic attack of 1-methoxypropan-2-amine to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine drastically lowers the LUMO of the aromatic system and stabilizes the intermediate, accelerating the reaction by orders of magnitude compared to chlorine [1].

To manage the resulting exotherm at scale, 2-Methyltetrahydrofuran (2-MeTHF) is utilized as a process-friendly solvent with excellent phase-separation properties. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HF byproduct without competing with the primary amine nucleophile.

Quantitative Data: SNAr Optimization

Table 1. Evaluation of SNAr Parameters (100 g scale)

EntryAryl HalideBaseSolventTemp (°C)Conversion (%)Purity (HPLC %)
11-Chloro-2-nitrobenzeneK₂CO₃DMF9045.282.1
21-Fluoro-2-nitrobenzeneK₂CO₃DMF65>99.091.5
3 1-Fluoro-2-nitrobenzene DIPEA 2-MeTHF 65 >99.5 98.8
Step-by-Step Protocol (1.0 kg Scale)

Self-Validating System: The protocol dictates that the reaction cannot proceed to workup until the In-Process Control (IPC) criteria are met.

  • Reactor Preparation: Charge a 10 L jacketed glass reactor with 1-fluoro-2-nitrobenzene (1.00 kg, 7.09 mol) and 2-MeTHF (4.0 L) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.10 kg, 8.51 mol, 1.2 equiv) in a single portion. Stir at 20 °C for 10 minutes.

  • Nucleophile Addition: Slowly dose 1-methoxypropan-2-amine (0.69 kg, 7.80 mol, 1.1 equiv) via an addition funnel over 60 minutes. Maintain the internal temperature strictly below 35 °C using jacket cooling to control the exotherm.

  • Thermal Activation: Ramp the internal temperature to 65 °C and hold for 4 hours.

  • IPC Validation: Sample the mixture for HPLC analysis. Pass Criterion: < 0.5% 1-fluoro-2-nitrobenzene remaining. (If > 0.5%, continue heating for 2 hours and resample).

  • Workup: Cool to 20 °C. Quench with 5% aqueous HCl (2.0 L) to remove unreacted amine, followed by a water wash (2.0 L) and brine wash (2.0 L).

  • Concentration: Concentrate the organic layer under reduced pressure to yield N-(1-methoxypropan-2-yl)-2-nitroaniline as a dense orange/red oil, which is telescoped directly into the next step.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Expertise & Causality: Mitigating Hydroxylamine Accumulation

The reduction of the nitroaromatic intermediate to the diamine using Palladium on Carbon (Pd/C) releases approximately -130 kcal/mol of heat per nitro group [2]. At scale, the most critical safety risk is the accumulation of the reactive hydroxylamine intermediate, which can undergo highly exothermic disproportionation or explosive decomposition.

To prevent this, the reaction must be operated in a mass-transfer-limited regime . By utilizing a high hydrogen pressure (4.0 bar) and a 50% wet 10% Pd/C catalyst, the rate of hydrogen transfer to the catalyst surface vastly exceeds the rate of nitro reduction[3]. This ensures the catalyst surface remains hydrogen-rich, instantly reducing the transient hydroxylamine to the stable aniline.

Quantitative Data: Hydrogenation Parameters

Table 2. Catalyst and Pressure Screening for Nitro Reduction

EntryCatalyst TypePressure (bar)Temp (°C)Hydroxylamine PeakIsolated Yield (%)
15% Pd/C (Dry)1.025High (>5.0%)78.4
210% Pd/C (Dry)3.045Low (<1.0%)89.2
3 10% Pd/C (50% Wet) 4.0 50 Not Detected 96.5
Step-by-Step Protocol (1.0 kg Scale)

Self-Validating System: Hydrogen uptake monitoring serves as a real-time kinetic readout, backed by rigorous HPLC validation.

  • Catalyst Charging: To a 10 L pressure reactor (Hastelloy or glass-lined), charge 10% Pd/C (50% wet, 0.05 kg, 5 wt% loading). Safety Note: Always charge the wet catalyst first to prevent pyrophoric ignition of solvent vapors.

  • Substrate Charging: Dissolve the crude N-(1-methoxypropan-2-yl)-2-nitroaniline from Step 1 in Methanol (5.0 L) and transfer to the reactor.

  • Purging: Purge the reactor headspace with Nitrogen (3 cycles at 2.0 bar), followed by Hydrogen (3 cycles at 2.0 bar).

  • Hydrogenation: Pressurize the reactor to 4.0 bar with Hydrogen. Set the agitator to maximum safe RPM to ensure optimal gas-liquid mass transfer.

  • Temperature Control: Allow the exotherm to raise the internal temperature to 50 °C. Modulate the jacket cooling to maintain 50 °C ± 5 °C.

  • IPC Validation 1 (Kinetic): Monitor the mass flow controller. The reaction is provisionally complete when hydrogen uptake ceases for a continuous 30-minute period.

  • IPC Validation 2 (Analytical): Vent the reactor, purge with nitrogen, and sample for HPLC. Pass Criterion: < 0.1% hydroxylamine intermediate and < 0.5% starting material. (If hydroxylamine is present, repressurize to 4.0 bar and agitate for 2 additional hours).

  • Filtration & Isolation: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst. Wash the cake with Methanol (1.0 L).

  • Crystallization: Concentrate the filtrate to 2.0 L, add Heptane (3.0 L) dropwise to induce crystallization, and cool to 0 °C. Filter and dry the solid under vacuum at 40 °C to yield pure N1-(1-methoxypropan-2-yl)benzene-1,2-diamine.

References

  • 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Organic Process Research & Development URL:[Link][1]

  • Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production Organic Process Research & Development URL:[Link][2]

  • Selective Hydrogenation. II. m-Dinitrobenzene To m-Nitroaniline Using Palladium on Carbon As Catalyst Organic Process Research & Development URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-PREV-102 Subject: Prevention of oxidative degradation in ortho-phenylenediamine derivatives.

Critical Alert: The Chemistry of Instability

Why is your compound degrading? You are working with an N-alkylated ortho-phenylenediamine (OPD) . This structural motif is notoriously air-sensitive due to the "push-pull" electron density of the 1,2-diamine system.

  • Electron Richness: The benzene ring is activated by two amino groups. The N-alkyl group (1-methoxypropan-2-yl) acts as an electron-donating group (EDG), further increasing the electron density on the ring compared to the parent o-phenylenediamine. This lowers the oxidation potential, making it more reactive toward oxygen than unsubstituted OPD.

  • The Chelation Effect: The 1,2-diamine structure is a perfect bidentate ligand. It avidly chelates trace metal ions (

    
    , 
    
    
    
    ) found in standard glassware or silica gel. These metals act as catalysts, accelerating oxidation by orders of magnitude.
  • The Degradation Cascade: Upon exposure to air, the compound undergoes oxidative dehydrogenation to form a colored quinone diimine , which subsequently dimerizes or cyclizes into phenazines .

The Oxidation Mechanism (Visualized)

Understanding the enemy is the first step to defeating it. The following pathway illustrates how your colorless starting material turns red/brown (quinone species) and eventually dark precipitate (oligomers).

OxidationPathway Start N1-(1-methoxypropan-2-yl) benzene-1,2-diamine (Colorless / Pale Oil) Radical Radical Cation Intermediate Start->Radical O2 / Light -e- Quinone o-Quinone Diimine (Red/Orange Species) Radical->Quinone -e-, -2H+ Phenazine 2,3-Diaminophenazine Derivatives (Dark/Fluorescent) Quinone->Phenazine Dimerization (Irreversible) Metal Trace Metals (Cu2+, Fe3+) Metal->Start Catalyzes

Figure 1: The oxidative cascade from the free base diamine to the phenazine degradation product.

Storage Protocols: The Gold Standard

Do not rely on standard refrigeration. The free base is kinetically unstable.

Option A: Long-Term Storage (>1 Week) – The HCl Salt Method

This is the only method to guarantee stability for months or years. By protonating the amine nitrogens, you remove the lone pair electrons involved in the initial oxidation step.

Protocol:

  • Dissolve the free base in anhydrous Diethyl Ether or Dioxane .

  • Cool to 0°C under Nitrogen/Argon.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents per amine group; aim for 2.2 eq total).

  • The dihydrochloride salt will precipitate immediately as a solid.

  • Filter rapidly, wash with dry ether, and dry under high vacuum.

  • Store: Solid salt, -20°C, Desiccator.

Option B: Short-Term Storage (<1 Week) – The Inert Oil Method

If you must keep the free base:

  • Container: Amber glass vial (UV protection).

  • Headspace: Purge with Argon (heavier than air), not Nitrogen (lighter than air, diffuses out easier).

  • Temperature: -20°C or -80°C.

  • Seal: Parafilm is insufficient. Use a Teflon-lined screw cap and wrap with electrical tape.

Storage Condition Summary

StateConditionExpected StabilityRisk Level
Free Base Benchtop (Air)< 24 HoursCritical
Free Base -20°C (Argon)1 - 2 WeeksModerate
HCl Salt Benchtop (Desiccated)MonthsLow
HCl Salt -20°C (Desiccated)YearsNegligible
Troubleshooting & FAQs

Q1: My compound turned from pale yellow to dark red overnight. Is it ruined?

A: Not necessarily. The "red" color usually indicates the formation of the o-quinone diimine intermediate (see Figure 1). This species is intensely colored, so even 1-2% oxidation looks dramatic.

  • Fix: Perform a quick filtration through a short plug of basic alumina (not silica, which is acidic and can catalyze further degradation) using degassed solvent. If the bulk is still the diamine, the colored impurities will often stick to the alumina.

Q2: I see a "new spot" on my TLC plate near the baseline.

A: This is likely the phenazine dimer or oxidized oligomers. These are highly polar.

  • Check: Run the TLC in 1% Triethylamine/DCM. If the spot persists and streaks, it is degradation.

Q3: Can I distill this compound to purify it?

A: Risky. Heating o-phenylenediamines accelerates the formation of phenazines.

  • Better Alternative: Kugelrohr distillation (bulb-to-bulb) under high vacuum (<0.1 mmHg) at the lowest possible temperature is acceptable. However, recrystallization of the HCl salt (from EtOH/Et2O) is far superior for purification.

Q4: Why did my yield drop after running a column on Silica Gel?

A: Silica gel contains trace iron and is slightly acidic. Both factors promote oxidation of this specific molecule. [1] * Solution: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity. Alternatively, use neutral alumina .

Recovery Protocol: Salvaging Oxidized Material

If your material has darkened significantly, use this reductive workup to reverse the quinone formation before purification.

Reagents: Sodium Dithionite (


), Degassed Ethyl Acetate.
  • Dissolve: Take the dark oil/solid up in Ethyl Acetate.

  • Wash: Wash the organic layer twice with a 10% aqueous solution of Sodium Dithionite .

    • Mechanism:[2][3] Dithionite is a potent reducing agent that will reduce the red quinone diimine back to the colorless diamine.

  • Observe: The organic layer should lighten significantly (from red/brown to pale yellow).

  • Dry & Concentrate: Dry over

    
     (Sodium Sulfate) and concentrate immediately.
    
  • Stabilize: Convert to the HCl salt immediately (see Section 3).

References
  • Mechanism of OPD Oxidation

    • Reaction: Oxidation of o-phenylenediamine to 2,3-diaminophenazine.[4][1]

    • Source: Trawczyński, J. et al. "Oxidation of o-phenylenediamine...".
  • Stabilization via Salt Formation

    • Protocol: General procedures for amine protection via hydrochlorides.[5]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Purification of Air-Sensitive Amines

    • Method: Use of Sodium Dithionite for reducing oxidized amine impurities.[6]

    • Source: Armarego, W. L. F.

Sources

improving yield of reductive amination for bulky amine substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with poor yields during the reductive amination of sterically hindered (bulky) amine substrates.

Here, we bypass generic protocols and dive into the kinetic bottlenecks, solvent effects, and advanced catalytic solutions required to force these stubborn reactions to completion.

Part 1: The Mechanistic Bottleneck (Why Bulky Amines Fail)

Direct reductive amination (DRA) is a kinetic race. For the reaction to succeed, the nucleophilic amine must attack the carbonyl to form a carbinolamine, which then dehydrates into an imine or iminium ion. The reducing agent must then selectively reduce this iminium ion instead of the starting ketone.

When utilizing bulky amines (e.g., tert-butylamine, adamantylamine, or sterically hindered secondary anilines), the immense steric bulk drastically slows down the initial nucleophilic attack and subsequent dehydration. Consequently, the iminium ion forms too slowly. If a reducing agent is present in the mixture (even mild ones like Sodium Triacetoxyborohydride, STAB), it will prematurely reduce the unreacted ketone into a secondary alcohol, killing your yield[1].

ReactionPathway Start Ketone + Bulky Amine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack (Extremely slow for bulky amines) Alcohol Alcohol (Side Product) Start->Alcohol Competing Direct Reduction (If reductant is added too early) Iminium Iminium Ion (Bottleneck) Carbinolamine->Iminium Dehydration (Requires Lewis Acid) Product Bulky Amine Product Iminium->Product Reduction (NaBH3CN / NaBH4)

Mechanistic pathway of reductive amination highlighting the iminium bottleneck and competing reduction.

Part 2: Troubleshooting FAQs

Q1: My ketone is reducing to an alcohol before the imine forms. How do I push imine formation without reducing the ketone? A1: You must abandon Direct Reductive Amination (DRA) and switch to a stepwise (indirect) approach . Use Titanium(IV) isopropoxide (Ti(OiPr)₄). It acts as a dual-purpose reagent: a potent Lewis acid to activate the sterically hindered ketone, and a chemical dehydrating agent that irreversibly scavenges water to drive the equilibrium toward the imine[1]. Only introduce the hydride donor after the imine has fully formed.

Q2: I am using standard solvents (DCE/THF) but getting <20% yield with tert-butylamine. Is there a better solvent system? A2: Yes. Switch your solvent to 2,2,2-Trifluoroethanol (TFE) . TFE is a highly polar, strongly hydrogen-bond-donating solvent. It significantly accelerates the formation of the imine intermediate, facilitates proton transfer, and stabilizes the resulting iminium cation via hydrogen bonding without acting as a competing nucleophile[2][3]. TFE frequently boosts yields of hindered substrates from <20% to >80%[4].

Q3: I am trying to synthesize a highly sterically hindered tertiary amine from a ketone and a secondary amine, but even Ti(OiPr)₄ fails. What are my options? A3: For extreme steric hindrance (e.g., camphor derivatives or bulky diaryl ketones), standard hydride donors fail due to the inability to form the iminium intermediate. You should transition to transition-metal catalysis . Recent atom-economical methodologies utilize Ruthenium (Ru) or Rhodium (Rh) catalysts with carbon monoxide (CO) acting as a deoxygenating agent[5][6]. Alternatively, a metal-free system using Trichlorosilane (HSiCl₃) activated by a Lewis base (TMEDA) can successfully force the reduction of hindered ketones with secondary anilines[7].

Part 3: Standardized Self-Validating Protocols

To ensure reproducibility, implement the following validated workflows. Each protocol contains a self-validation checkpoint to prevent wasted reagents.

Protocol A: Ti(OiPr)₄-Mediated Stepwise Reductive Amination

Best for: Bulky primary amines (e.g., t-butylamine) and unreactive aliphatic/aromatic ketones.

Workflow Step1 1. Mix Ketone & Amine in neat Ti(OiPr)4 Step2 2. Stir at RT for 10-24h (Imine Formation) Step1->Step2 Step3 3. Dilute with EtOH Add NaBH4 or NaBH3CN Step2->Step3 Step4 4. Quench with H2O/NaOH (Precipitate TiO2) Step3->Step4 Step5 5. Filter Celite & Extract (Pure Bulky Amine) Step4->Step5

Step-by-step workflow for Ti(OiPr)4-mediated stepwise reductive amination.

  • Imine Formation: In a dry flask under nitrogen, combine the sterically hindered ketone (1.0 eq) and the bulky amine (1.2 - 1.5 eq). Add neat Ti(OiPr)₄ (1.5 - 2.0 eq). Stir at room temperature for 10 to 24 hours.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in DCM, and analyze via GC-MS or IR spectroscopy (monitor the disappearance of the C=O stretch at ~1710 cm⁻¹ and appearance of the C=N stretch at ~1660 cm⁻¹). Do not proceed to step 2 until conversion is >95%.

  • Reduction: Dilute the reaction mixture with absolute ethanol (to achieve ~0.2 M concentration) and cool to 0 °C. Slowly add NaBH₄ (1.0 eq) or NaBH₃CN in portions. Stir for 2–4 hours at room temperature[1].

  • Quench & Workup: Add water or 1M NaOH (approx. 2 mL per mmol of Ti). This will immediately hydrolyze the titanium complex into a white, gelatinous TiO₂ precipitate.

  • Filtration: Critical step: Do not attempt standard liquid-liquid extraction yet, as TiO₂ causes severe emulsions. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Transfer the clear filtrate to a separatory funnel, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the bulky amine.

Protocol B: TFE-Accelerated Direct Reductive Amination

Best for: Complex polyols, acid-sensitive substrates, and hindered secondary amines.

  • Reaction Setup: In a vial equipped with a stir bar, dissolve the ketone (1.0 eq) and the bulky amine (1.2 eq) in anhydrous 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M[3].

  • Reduction: Add the reducing agent (NaBH(OAc)₃, 1.5 eq). If performing an asymmetric synthesis, introduce your Ir- or Ru-catalyst complex here[2][4].

  • Incubation: Stir at room temperature for 12–24 hours. The TFE acts as a hydrogen-bond donor, stabilizing the transient iminium ion and allowing the mild reductant to work efficiently without requiring harsh Lewis acids.

  • Workup: Evaporate the TFE under reduced pressure. Basify the crude residue with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM) (3x). Dry and concentrate.

Part 4: Quantitative Data & Reagent Selection Matrix

Use the following table to select the optimal reagent system based on the specific steric demands of your substrates.

Method / Reagent SystemBest Suited ForOptimal SolventExpected Yield (Bulky Substrates)Key Mechanistic Advantage
NaBH(OAc)₃ (STAB) Unhindered primary/secondary aminesDCE or THF< 20% Mild, one-pot procedure; tolerates reducible functional groups. Fails for bulky amines.
Ti(OiPr)₄ then NaBH₄ Bulky primary amines (t-butyl, adamantyl)Neat → EtOH70% – 90% Overcomes the kinetic bottleneck by forcing imine formation and scavenging water[1].
TFE + Reductant Hindered amines, complex acid-sensitive polyols2,2,2-Trifluoroethanol80% – 95% TFE provides massive H-bond stabilization of the iminium cation, accelerating the reaction[3].
HSiCl₃ + TMEDA Hindered secondary anilines + ketonesDichloromethane75% – 92% Metal-free activation via an open transition model driven by an organic Lewis base[7].
Ru/Rh Catalysis + CO Extremely hindered tertiary aminesAcetonitrile / Acetone60% – 85% Atom-economical deoxygenation via CO; succeeds where standard hydride donors completely fail[5].

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. 1

  • Wang, J., et al. "Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands." RSC Advances, Royal Society of Chemistry. 3

  • Yagafarov, N. Z., et al. "Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones." Chemical Science, Royal Society of Chemistry. 5

  • Hu, L., et al. "Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2." Angewandte Chemie, Wiley (via ACS Publications). 4

  • Kuang, Y., et al. "Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation." Nature, NIH PubMed Central. 2

  • Wang, X., et al. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Molecules, NIH PubMed Central.7

Sources

minimizing side reactions in the oxidative coupling of diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxidative Coupling of Diamines. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Oxidative coupling is a highly sensitive transformation where the thermodynamic drive to form stable C-N, N-N, or C-C bonds is constantly at war with kinetic side reactions like oligomerization and over-oxidation.

This guide provides mechanistic causality, self-validating protocols, and data-driven solutions to ensure your synthetic workflows are robust, reproducible, and highly selective.

Quantitative Benchmarks for Catalyst Selection

Choosing the right catalytic system is the first line of defense against side reactions. The table below summarizes field-validated parameters for directing the oxidative coupling of diamines toward specific product classes while actively suppressing competing pathways.

Catalyst SystemOxidant SourceTarget Product ClassMax Reported SelectivityPrimary Suppressed Side ReactionRef
mpg-Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

N

(Photocatalyst)
Ambient O

(hv)
Azoaromatics99%Over-oxidation (Nitro/Nitroso)
CuI (30 mol%) O

(1 atm)
Pyrazines / Quinoxalines97%Polyaniline-like Oligomerization[1]
Bi(III) / Co(II) Composite Ambient AirBenzimidazoles>90%Unselective Imine Homocoupling[2]
Electrochemical Cell (Undivided) Anodic OxidationCross-coupled Amines64% (Cross-yield)Homocoupling & Over-oxidation[3]

Mechanistic Troubleshooting & FAQs

Q1: My reaction with o-phenylenediamine is yielding a black, insoluble tar instead of the desired pyrazine or quinoxaline. What is happening?

The Causality: You are observing oxidative oligomerization. o-Phenylenediamine is highly electron-rich and readily forms a radical cation upon single-electron transfer (SET). If the concentration of these radical species is too high, or if the oxidant is too aggressive, intermolecular head-to-tail chain propagation outcompetes the desired intramolecular cyclization or controlled condensation, resulting in polyaniline-like polymers. The Solution:

  • Dilution: Run the reaction at high dilution (< 0.05 M) to kinetically favor intramolecular or specific 1:1 intermolecular interactions over chain propagation.

  • Catalyst Tuning: Switch to a controlled SET catalyst. Utilizing simple CuI (30 mol%) with an O

    
     balloon in DMA/Et
    
    
    
    N cleanly directs the enamine radical cations toward pyrazine formation, suppressing the polymerization pathway[1].
Q2: I am trying to synthesize an azo compound via the oxidative coupling of anilines/diamines, but LC-MS shows significant nitroso and nitro byproducts. How do I stop over-oxidation?

The Causality: Over-oxidation is a symptom of an excessively harsh reactive oxygen species (ROS) pool or prolonged exposure to the oxidant. Strong chemical oxidants push the amine past the azo stage. The Solution: Transition to a photocatalytic aerobic oxidation system. Using a metal-free mesoporous graphitic carbon nitride (mpg-Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


N

) photocatalyst under visible light activates atmospheric O

to generate mild superoxide radicals (

). This specific ROS mediates the coupling process with up to 99% selectivity for the azoaromatic compound, completely stalling the oxidation before nitroso species can form. Furthermore, introducing steric hindrance (e.g., an ortho-NH

group) physically restricts the second amine from over-reacting[4].
Q3: When attempting a cross-coupling between two different amines, I almost exclusively isolate the homocoupled product of the more electron-rich amine. How can I force cross-selectivity?

The Causality: The amine with the lower oxidation potential oxidizes first. Its resulting radical cation will preferentially react with another molecule of itself, leading to rapid homocoupling before the second, more electron-deficient amine can participate. The Solution:

  • Statistical Flooding: Use a massive stoichiometric excess (up to 15 equivalents) of the less reactive amine. This statistical flooding has been proven to reduce undesired bis-homocoupling to below 3% in analogous oxidative phosphoramidate couplings[5].

  • Electrochemical Separation: Employ an electrochemical setup to separate the oxidation events in time and space. By oxidizing the electron-rich amine at a controlled anodic potential at low temperatures, you can stabilize the radical cation long enough to slowly introduce the second coupling partner, drastically reducing homocoupling[3].

Visualizing the Reaction Logic

Mechanism Diamine Diamine Substrate Radical Radical Cation Intermediates Diamine->Radical -e-, -H+ (Oxidation Event) Azo Azo Compounds (Desired: mpg-C3N4 / O2) Radical->Azo Intermolecular N-N Coupling Heterocycle Pyrazines / Quinoxalines (Desired: CuI / O2) Radical->Heterocycle Intramolecular C-N / N-N Oligomer Polyaniline-like Tar (Side Reaction: High Conc.) Radical->Oligomer Uncontrolled Chain Propagation Nitro Nitro/Nitroso Compounds (Side Reaction: Harsh Oxidants) Radical->Nitro Over-oxidation by Excess ROS

Mechanistic divergence of diamine radical cations showing desired pathways vs. side reactions.

Workflow Start Analyze Crude Reaction Mixture Tar Symptom: Black Insoluble Tar (Oligomerization) Start->Tar OverOx Symptom: Nitro/Nitroso Detected (Over-oxidation) Start->OverOx Homo Symptom: Homocoupling Dominates (Poor Cross-Selectivity) Start->Homo FixTar Action: Dilute to <0.05 M Switch to CuI/O2 Catalyst Tar->FixTar FixOverOx Action: Use mpg-C3N4 Photocatalyst Limit O2 Exposure Time OverOx->FixOverOx FixHomo Action: Use 10-15 eq. of slower amine or Electrochemical Anodic Control Homo->FixHomo

Diagnostic workflow for identifying and resolving side reactions in oxidative coupling.

Self-Validating Experimental Protocol

Workflow: Copper-Catalyzed Aerobic Oxidative Coupling of Diamines to Pyrazines This protocol is engineered with built-in validation checkpoints to ensure the reaction trajectory remains on the desired path, avoiding oligomerization[1].

Materials:

  • o-Phenylenediamine or Ethylenediamine derivative (1.0 mmol)

  • Ketone coupling partner (if synthesizing substituted pyrazines) (1.2 mmol)

  • Copper(I) Iodide (CuI) (30 mol%)

  • Solvent: Dimethylacetamide (DMA) / Triethylamine (Et

    
    N) (2:1 ratio, 6 mL total)
    
  • Oxidant: Molecular Oxygen (O

    
     balloon)
    

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk flask, dissolve the diamine (1.0 mmol) and the ketone (1.2 mmol) in 4 mL of DMA.

    • Self-Validation Check 1: The solution should be clear. If the diamine is already dark brown/black before adding the catalyst, it has auto-oxidized in storage. Discard and use freshly sublimed/recrystallized diamine.

  • Catalyst Activation: Add CuI (0.3 mmol) to the flask, followed by 2 mL of Et

    
    N.
    
  • Atmosphere Exchange: Purge the flask with O

    
     three times, then leave it under a positive pressure O
    
    
    
    balloon.
    • Self-Validation Check 2: Upon introducing O

      
      , the mixture will undergo a distinct color change (typically shifting from pale to deep green/brown) indicating the formation of the active Cu(II)-enamine radical cation complex[1].
      
  • Thermal Coupling: Heat the reaction mixture to 80–100 °C with vigorous stirring for 12–24 hours.

  • In-Process Monitoring: At 4 hours, pull a 50

    
    L aliquot, quench with EtOAc, and spot on a TLC plate (Hexanes:EtOAc).
    
    • Self-Validation Check 3: Use a UV lamp (254 nm) to check for the highly conjugated pyrazine product. Spray with Ninhydrin stain and heat; if a massive streak appears at the baseline, oligomerization is occurring. If so, immediately dilute the main reaction mixture with an additional 5 mL of DMA.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMA and Et

    
    N. Dry the organic layer over Na
    
    
    
    SO
    
    
    , concentrate under vacuum, and purify via silica gel flash chromatography.

References

  • Source: Journal of Materials Chemistry A (RSC Publishing)
  • Harnessing an mpg-C3N4 photocatalyst for the selective oxidative coupling of amines to yield azoaromatic compounds (Mechanistic Scope)
  • Source: Science Advances (PMC)
  • Selective production of imines and benzimidazoles by cooperative bismuth(III)
  • Studies on Oxidative Couplings in H-Phosphonate Chemistry Source: DiVA Portal URL
  • Source: Chemical Reviews (ACS Publications)

Sources

Technical Support Center: Optimizing pH Conditions for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for handling N1-(1-methoxypropan-2-yl)benzene-1,2-diamine. As an electron-rich o-phenylenediamine (OPD) derivative, this molecule is highly susceptible to auto-oxidation. Mastering its pH-dependent stability is critical for successful downstream applications, such as the synthesis of substituted benzimidazoles.

Mechanistic Overview: The Causality of Degradation

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine contains both a primary and a secondary arylamine. The 1-methoxypropan-2-yl group donates electron density into the aromatic ring via inductive effects. This makes the molecule significantly more nucleophilic—and consequently, more prone to oxidation—than unsubstituted OPD.

When exposed to atmospheric oxygen at neutral or basic pH, the free base undergoes rapid auto-oxidation to form radical intermediates, which subsequently polymerize or dimerize into highly colored phenazine derivatives[1].

However, by lowering the pH below the molecule's pKa thresholds, the amines become protonated. The doubly protonated form (analogous to unsubstituted OPD's pKa of 0.80) drastically reduces the electron density of the aromatic system, rendering it inert to oxygen[2].

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black immediately after dissolving the compound. What happened, and can I salvage it? A1: The dark color indicates severe auto-oxidation, likely forming poly-OPD or phenazine-like degradants[1]. This occurs when the compound is dissolved as a free base in a neutral/basic solvent in the presence of dissolved oxygen. Unfortunately, heavily oxidized mixtures cannot be salvaged and must be discarded. Prevention: Always purge solvents with Argon/N2 and ensure the initial dissolution occurs at a pH < 3.0.

Q2: What is the optimal pH for storing stock solutions? A2: Aqueous or mixed-solvent stock solutions must be maintained at pH ≤ 2.5 . At this pH, the diamine exists as a stable dihydrochloride (or equivalent) salt. Unsubstituted OPD derivatives show maximum stability when kept highly acidic and protected from light[3].

Q3: How do I visually and quantitatively identify degradation? A3: Pure N1-(1-methoxypropan-2-yl)benzene-1,2-diamine should be colorless to faintly yellow. Oxidation produces a distinct color shift: yellow → orange-brown → deep red/black[1]. Quantitatively, you can measure the absorbance of the solution. Oxidation products typically exhibit a strong absorbance maximum (λmax) around 425–450 nm[4]. A background A450 > 0.05 indicates compromised integrity.

Q4: I need the free base for a benzimidazole coupling reaction. How do I prevent it from oxidizing before it reacts? A4: Do not isolate the free base. Instead, generate it in situ. Keep the diamine as an acidic salt until it is mixed with your electrophile. Then, under a strict Argon atmosphere and at low temperatures (e.g., 0 °C), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to initiate the reaction[5].

Quantitative Data: pH vs. Stability Profile

pH RangePredominant SpeciesVisual AppearanceOxidative Half-Life (Air)Recommended Action
< 2.5 Di-protonated saltColorless / Clear> 6 monthsIdeal for long-term storage.
3.0 - 5.0 Mono-protonated saltFaint YellowDays to WeeksAcceptable for short-term handling.
7.0 - 8.0 Free BaseOrange / Brown< 1 hourGenerate in situ only; degas solvents.
> 9.0 Free Base (Deprotonated)Dark Red / BlackMinutesAvoid entirely.

Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating Acidic Stock Solution

Causality: Dissolving the compound directly into an acidic, degassed environment prevents the transient formation of the free base, eliminating the initial oxidation window.

  • Solvent Preparation: Prepare a 0.1 M HCl solution in LC-MS grade water (pH ~1.0). Sparge the solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Inside a nitrogen-flushed glovebag, weigh the required amount of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine.

  • Dissolution: Add the degassed 0.1 M HCl to the compound to achieve a standard concentration (e.g., 10 mg/mL). Swirl gently; do not sonicate, as cavitation can introduce localized heating and oxygenation.

  • Validation Check: Transfer a 1 mL aliquot to a cuvette. Measure the absorbance at 450 nm against a 0.1 M HCl blank. The A450 must be < 0.05 to confirm the material is unoxidized[4].

  • Storage: Store in amber glass vials, backfilled with Argon, at 2–8 °C.

Protocol B: In Situ Free Base Generation for Benzimidazole Synthesis

Causality: Benzimidazole formation requires the nucleophilic free base. By using DIPEA at 0 °C, we control the deprotonation rate while the low temperature suppresses the kinetic rate of auto-oxidation[5].

  • Setup: To a dry, Argon-purged round-bottom flask, add the electrophile (e.g., 1.0 eq of a substituted carboxylic acid or aldehyde) in anhydrous Dichloromethane (DCM).

  • Addition of Diamine: Add 1.1 eq of the N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (as a hydrochloride salt) to the suspension.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • In Situ Neutralization: Dropwise, add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) over 10 minutes. The DIPEA neutralizes the HCl, liberating the free base diamine directly in the presence of the electrophile[5].

  • Validation Check: Allow the mixture to stir at room temperature. Monitor the reaction via LC-MS to ensure product mass is achieved and no phenazine byproducts (M+ - 4H dimers) are forming.

Pathway Visualization

pH_Stability A N1-(1-methoxypropan-2-yl) benzene-1,2-diamine (Free Base) B Acidic Conditions (pH < 3.0) A->B Addition of Acid (HCl, H2SO4) C Neutral / Basic Conditions (pH > 5.0) A->C Ambient / Basic Buffer D Di-protonated Ammonium Salt (Electron-poor ring) B->D E Auto-Oxidation by O2 (Electron-rich ring) C->E F Highly Stable (Long-term storage) D->F G Radical Intermediates & Quinonediimines E->G H Phenazine Dimers & Polymeric Degradants (Dark Brown/Black) G->H

pH-Dependent Oxidation vs. Stabilization Pathway of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine.

References

  • o-Phenylenediamine - Wikipedia | wikipedia.org[Link]

  • WO2017024412A1 - Substituted benzimidazoles, their preparation and their use as pharmaceuticals | google.
  • m-, o-, and p-Phenylenediamine - OSHA | osha.gov [Link]

Sources

recrystallization solvents for N-substituted benzene-1,2-diamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Recrystallization of N-Substituted Benzene-1,2-diamine Salts

Status: Operational Agent: Senior Application Scientist Ticket ID: RECRYST-N-DIAMINE-001

Introduction: The "Purple Tar" Paradox

You are likely here because your white crystalline salt turned into a purple/black oil or a tar-like substance during what should have been a routine recrystallization.

N-substituted benzene-1,2-diamines (o-phenylenediamines) are notoriously unstable in their free-base form due to rapid oxidation into quinoxalines, phenazines, and polymeric "tars." While the salt forms (HCl, H₂SO₄) are kinetically more stable, they often hydrolyze in solution, regenerating the oxidation-prone free base.

This guide provides a self-validating protocol to stabilize these species during purification, focusing on polarity balance , pH control , and oxidative suppression .

Module 1: Solvent Selection Logic

Do not choose a solvent based solely on solubility. You must choose a system that suppresses hydrolysis.

The Golden Rule: Always recrystallize these salts in the presence of excess acid or a reducing agent. Neutral solvents (pure water or pure ethanol) often lead to discoloration.

Solvent System Matrix
System Composition Best For... Technical Note
System A (Standard) Ethanol (Abs.) + conc. HCl (1-5%) N-Alkyl derivatives (e.g., N-methyl, N-isopropyl)The excess HCl suppresses the equilibrium shift to the free base.
System B (Precipitation) Methanol (Solvent) + Et₂O (Anti-solvent) Thermally sensitive salts or those that "oil out" in hot alcohols.Requires dry solvents. Methanol dissolves the salt; Ether crashes it out.
System C (Rescue) Water + Na₂S₂O₄ (Sodium Hydrosulfite) Heavily oxidized (discolored) crude material.Na₂S₂O₄ acts as a scavenger for quinone imine intermediates, bleaching the color.
System D (Lipophilic) Ethyl Acetate + Hexane N-Aryl derivatives (e.g., N-phenyl) with lower polarity.N-aryl salts are less ionic; may require non-protic polar solvents.

Module 2: Visualizing the Logic

The following decision tree helps you select the correct workflow based on your specific derivative and failure mode.

SolventLogic Start START: Characterize Impurity Profile IsColored Is the solid significantly discolored (Purple/Black)? Start->IsColored IsOiling Does it 'oil out' upon heating? IsColored->IsOiling No (White/Tan) RescueProtocol SYSTEM C: Water + Na2S2O4 (Bleaching Recryst.) IsColored->RescueProtocol Yes (Oxidized) StandardProtocol SYSTEM A: Ethanol + Excess HCl (Thermodynamic Control) IsOiling->StandardProtocol No PrecipProtocol SYSTEM B: MeOH + Et2O (Kinetic Control) IsOiling->PrecipProtocol Yes StandardProtocol->IsOiling Fails (Oils out)

Figure 1: Decision matrix for selecting the optimal solvent system based on oxidation state and phase behavior.

Module 3: Troubleshooting "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for amine salts. It occurs when the melting point of the solvated salt drops below the boiling point of the solvent.

The Fix: The "Cloud Point" Oscillation Do not simply cool the solution. You must manipulate the saturation point isothermally.

  • Dissolve: Dissolve the salt in the minimum amount of "Good Solvent" (e.g., Methanol) at room temperature.

  • Titrate: Add the "Anti-Solvent" (e.g., Et₂O or cold THF) dropwise until a faint, persistent cloudiness appears.

  • Clear: Add 1-2 drops of the Good Solvent to just clear the cloudiness.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass.

  • Crystallize: Place in a vapor diffusion chamber or cool very slowly.

Module 4: Master Protocol (Anti-Oxidation)

This protocol combines the stability of acid protection with the bleaching power of sodium hydrosulfite.

Reagents:

  • Crude N-substituted diamine salt.[1]

  • Solvent: 95% Ethanol (degassed).

  • Additive: Conc. HCl.

  • Reducing Agent: Sodium Hydrosulfite (Na₂S₂O₄).

Step-by-Step Procedure:

  • Preparation: Sparge the Ethanol with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: In an Erlenmeyer flask, suspend the crude salt in Ethanol (approx. 10 mL per gram).

  • Acidification: Add conc. HCl dropwise.

    • Why? You will see the dark color lighten. This shifts the equilibrium towards the stable salt form.

  • Scavenging (Critical Step): If the solution remains colored, add 10-20 mg of Sodium Hydrosulfite .

    • Mechanism:[2][3][4][5] This reduces colored quinoid impurities back to colorless benzenoids.

    • Observation: The solution should turn from dark purple/brown to pale yellow or colorless.

  • Heating: Heat to boiling only until dissolved. Do not reflux for extended periods.

  • Filtration: If insoluble black specs remain (polymerized tar), perform a hot filtration rapidly.

  • Crystallization: Allow to cool to room temperature undisturbed. Then move to an ice bath.

    • Note: If crystals are purple, your solution was too neutral. Re-dissolve and add more HCl.

Module 5: Frequently Asked Questions (FAQs)

Q: My product is white when wet but turns purple when I dry it in the oven. Why? A: You are likely drying it in air while it still contains residual solvent. The crystal lattice is open, and atmospheric oxygen attacks the surface.

  • Fix: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. Avoid oven drying unless under strict vacuum.

Q: Can I use water as a solvent? A: Only if acidified. Neutral water promotes hydrolysis (


). The free amine (

) will oxidize immediately in water. Always use 0.1M HCl instead of pure water.

Q: I don't have Sodium Hydrosulfite. Can I use Sodium Borohydride? A: NO. Sodium Borohydride (NaBH₄) is basic and will liberate the free amine, causing massive decomposition/blackening. Use Sodium Metabisulfite (Na₂S₂O₅) or Tin(II) Chloride (SnCl₂) as alternatives.

References

  • Org. Syn. Coll. Vol. 2, p. 501 (1943). o-Phenylenediamine. (Classic protocol establishing the use of sodium hydrosulfite for purification of diamines). [Link]

  • Mettler Toledo. Oiling Out in Crystallization. (Thermodynamic explanation of the oiling out phenomenon). [Link]

Sources

Validation & Comparative

Definitive Guide: HPLC Analysis of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (often used as a coupler in oxidative hair dyes or a pharmaceutical intermediate) presents specific analytical challenges due to its ortho-diamine functionality . Like its parent compound p-phenylenediamine (PPD), this molecule is highly susceptible to auto-oxidation, leading to the formation of bandrowski-base-like trimers and colored quinonediimines.

This guide moves beyond generic protocols to provide a stability-indicating HPLC method specifically designed to suppress on-column oxidation and resolve structural isomers.

Analyte Profile
PropertyDetailAnalytical Implication
Functional Groups Primary & Secondary Amine (Ortho-position)Basic character (

); prone to severe peak tailing on silanols.
Stability High Oxidation PotentialCritical: Samples degrade in solution within minutes without antioxidants.
Chirality 1 Chiral Center (propan-2-yl)Standard HPLC determines chemical purity. Chiral columns required for enantiomeric excess (ee).
UV Chromophore Benzene RingStrong absorption at 240 nm and 280 nm.

Comparative Analysis: Why HPLC?

Before detailing the protocol, we must validate the choice of HPLC over common alternatives like Gas Chromatography (GC) or Potentiometric Titration.

Comparison of Analytical Techniques
FeatureHPLC-DAD (Recommended) GC-FID/MS Potentiometric Titration
Primary Utility Purity Profiling & Stability IndicationVolatile Impurity AnalysisAssay (Total Content)
Sample Stability High (Can use antioxidants in solvent)Low (Thermal degradation of diamines in injector)Medium (Fast, but oxidation affects results)
Selectivity Excellent (Separates isomers & degradants)Good (High resolution, but requires derivatization)Poor (Cannot distinguish isomers/impurities)
Limit of Quantitation Low ppm range (0.05%)Low ppm (if derivatized)High (>1%)
Decision Logic: Method Selection

MethodSelection Start Start: Select Method Goal Goal? Start->Goal Purity Impurity/Purity Profile Goal->Purity High Specificity Needed Assay Bulk Assay Only Goal->Assay Speed/Cost Volatile Volatile Solvents? Purity->Volatile Titr Perchloric Acid Titration Assay->Titr HPLC RECOMMENDED: RP-HPLC (UV/DAD) + Antioxidant Prep Volatile->HPLC No (Degradants/Isomers) GC GC-FID (Requires Derivatization) Volatile->GC Yes (Solvents)

Figure 1: Decision matrix for selecting the analytical technique. HPLC is the only viable option for purity profiling due to the thermal instability of the diamine in GC injectors.

The "Gold Standard" HPLC Protocol

This method utilizes Ion-Suppression (Acidic pH) combined with a Base-Deactivated Column . This approach protonates the amine groups, preventing interaction with residual silanols on the column stationary phase, while the acidic environment stabilizes the molecule against oxidation during the run.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column),

    
    .
    
    • Why: "Eclipse Plus" or "XBridge" columns have double end-capping to minimize amine tailing.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Sodium Octanesulfonate (Optional Ion Pair).

    • Note on Ion Pairing: If peak tailing persists > 1.5, add the octanesulfonate. Usually, pH 3.0 alone is sufficient on modern columns.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature:

    
    .
    
  • Detection: DAD/UV at 240 nm (primary) and 280 nm (secondary for impurity confirmation).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.02080Linear Gradient
18.02080Wash
18.1955Re-equilibration
23.0955End of Run

Critical Sample Preparation (The "Secret Sauce")

The most common failure mode in analyzing benzene-1,2-diamines is false impurity generation during sample preparation. The diamine oxidizes to purple/black compounds in the autosampler vial.

The Solution: In-situ Antioxidant Stabilization.

Step-by-Step Protocol
  • Diluent Preparation:

    • Prepare a mixture of Water:Acetonitrile (80:20).

    • Crucial Step: Add 0.1% (w/v) Ascorbic Acid or Sodium Sulfite to the aqueous portion of the diluent before mixing with organic solvent.

    • Mechanism:[1][2] Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen before it reacts with the diamine.

  • Standard Preparation:

    • Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Antioxidant Diluent .

    • Concentration:

      
      .[3]
      
  • Sample Preparation:

    • Weigh 25 mg of the test sample.

    • Dissolve in Antioxidant Diluent .

    • Sonicate for 5 minutes (keep temperature

      
       to prevent thermal degradation).
      
    • Filter through a 0.22

      
       PTFE or Nylon filter into an amber vial.
      
Workflow Diagram

SamplePrep Raw Raw Sample (Unstable Solid) Mix Dissolution (Sonicate < 5 mins) Raw->Mix Diluent Diluent Prep: Water/ACN + 0.1% Ascorbic Acid Diluent->Mix Stabilizes Amine Filter Filter 0.22 µm (Amber Vial) Mix->Filter HPLC Inject Immediately Filter->HPLC

Figure 2: Sample preparation workflow emphasizing the critical addition of ascorbic acid to prevent auto-oxidation.

Validation Parameters (Expected Performance)

Based on validation data for structural analogs (PPD and toluene-2,5-diamine), the following performance metrics confirm the method's reliability.

ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/diluent. Resolution

between main peak and nearest impurity.
Pass. Main peak RT

min.
Linearity (

)

(Range: 50% - 150% of target conc.)

Precision (RSD)

for

injections.

LOD / LOQ S/N ratio 3:1 (LOD) and 10:1 (LOQ).[1]LOQ

Robustness Stable peak shape at

pH units.
Validated at pH 2.8 - 3.2

Troubleshooting Guide

Issue 1: Peak Tailing (Tailing Factor > 1.5)

  • Cause: Interaction of the amine nitrogens with silanol groups on the silica backbone.

  • Fix: Ensure the column is "End-capped" or "Base Deactivated." If using an older column type, add 5 mM Sodium Octanesulfonate to Mobile Phase A to mask the silanols.

Issue 2: "Ghost" Peaks or Rising Baseline

  • Cause: Oxidation of the amine in the autosampler.

  • Fix: Verify Ascorbic Acid was added to the diluent. Ensure autosampler temperature is set to

    
     to slow reaction kinetics.
    

Issue 3: Split Peaks

  • Cause: Sample solvent too strong (too much ACN) or pH mismatch.

  • Fix: Match the sample diluent to the initial mobile phase composition (95% Buffer / 5% ACN).

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine.[4][5] (Provides standard protocols for diamine analysis in cosmetic ingredients). Link

  • Meyer, A., & Blömeke, B. (2015).[4] "Determination of p-phenylenediamine and its metabolites... using HPLC-DAD." Journal of Chromatography B. (Establishes the use of ascorbic acid for diamine stabilization). Link

  • Almeida, P. J., et al. (2011). "Determination of oxidative hair dyes in commercial formulations by HPLC." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative Mass Spectrometry Guide: N-Substituted Phenylenediamines & Toxic Quinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of N-substituted phenylenediamines (PPDs), with a specific focus on the emerging toxic transformation product 6PPD-Quinone and its structural analogs (e.g., IPPD-Quinone).

Executive Summary: The Analytical Shift

N-substituted phenylenediamines (PPDs) like 6PPD and IPPD are ubiquitous antiozonants in tire rubber. While historically analyzed as parent compounds, the focus has shifted to their oxidized quinone derivatives (PPD-quinones) following the discovery of 6PPD-quinone (6PPD-Q) as the primary toxicant responsible for "urban runoff mortality syndrome" in coho salmon.[1][2]

This guide compares the MS fragmentation behavior of these "products"—specifically distinguishing the toxic quinones from their parent precursors—to enable precise quantitation in complex environmental matrices.

Key Technical Insight: The critical differentiator in MS/MS analysis is the diagnostic neutral loss . While parent PPDs typically lose their alkyl side chains to form a stable phenylenediamine core (m/z ~185), the quinones exhibit a distinct fragmentation pathway involving the loss of the alkyl group followed by ring contraction, yielding highly specific diagnostic ions (e.g., m/z 170.0600).[2]

Mechanistic Comparison: Ionization & Fragmentation[2][3][4][5][6]

Ionization Source Selection
  • Electrospray Ionization (ESI): The industry standard for PPD-quinones. Despite the non-polar nature of parent PPDs suggesting APCI, the quinone derivatives possess higher polarity due to the dicarbonyl functionality, making ESI+ (Positive Mode) highly efficient.

  • APCI: Can be used for parent PPDs in non-polar matrices but often lacks the sensitivity required for trace-level (ng/L) quinone detection in water.

Fragmentation Pathways (CID)

The fragmentation logic follows a "stripping" mechanism where the N-substituted alkyl chains are cleaved first.

FeatureParent PPDs (e.g., 6PPD)PPD-Quinones (e.g., 6PPD-Q)
Precursor Ion

(Even electron)

(Even electron)
Primary Loss Alkene elimination (McLafferty-like)Alkyl radical/neutral loss
Core Fragment Phenylenediamine cation (m/z 185)Quinone-imine core (m/z 215 for 6PPD-Q)
Diagnostic Utility Low (Common core for many PPDs)High (Specific side-chain losses)

Detailed Product Comparison: 6PPD-Q vs. Alternatives

The following table contrasts the MS/MS parameters of the primary toxicant (6PPD-Q) against its structural analog (IPPD-Q) and the parent precursor (6PPD).

Table 1: Diagnostic Ion Transitions & Collision Energies
CompoundTypePrecursor (

)
Quantifier Ion (

)
Qualifier Ion (

)
Diagnostic Mechanism
6PPD-Quinone Toxicant299.175 187.087 215.082Loss of side chain (

)

Loss of CO
IPPD-Quinone Analog257.129 187.087 215.082Loss of isopropyl (

)

Common core
Parent 6PPD Precursor269.238 185.143 77.039Loss of side chain (

)

Phenyl cation
Parent IPPD Precursor227.191 185.143 93.057Loss of isopropyl (

)

Aniline ion

Critical Observation: Note that 6PPD-Q and IPPD-Q share the same Quantifier Ion (m/z 187) and Qualifier (m/z 215).[1] This "isobaric interference" risk necessitates chromatographic separation. The m/z 215 fragment represents the


 core shared by Class I PPD-quinones.
Visualization: 6PPD-Quinone Fragmentation Pathway

The following diagram illustrates the specific stepwise fragmentation that validates the identity of 6PPD-Quinone.

G Precursor Precursor Ion [M+H]+ m/z 299.175 Intermed Intermediate [M+H - C6H12]+ m/z 215.082 Precursor->Intermed Loss of 1,3-dimethylbutyl (-84 Da) Product1 Quantifier Ion [M+H - C6H12 - CO]+ m/z 187.087 Intermed->Product1 Loss of CO (-28 Da) Product2 Universal Marker Cyclopentadienone deriv. m/z 170.060 Product1->Product2 Loss of NH3 (-17 Da)

Caption: Stepwise fragmentation of 6PPD-Quinone. The transition 299 -> 187 is most sensitive, while 187 -> 170 confirms the quinone structure.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps.

Phase 1: Sample Preparation (Accelerated Solvent Extraction)
  • Rationale: PPD-quinones are environmentally persistent but can degrade under aggressive acid/base conditions. Neutral solvent extraction is preferred.

  • Step 1: Homogenize sample (tire particles, soil, or tissue).

  • Step 2: Spike with isotopically labeled internal standard (

    
    -6PPD-Q) before extraction to account for matrix suppression.
    
  • Step 3: Extract using Dichloromethane (DCM) or Acetonitrile at 100°C / 1500 psi (if using ASE).

  • Step 4: Clean up via SPE (HLB cartridge). Condition with MeOH, load sample, wash with 5% MeOH/H2O, elute with MeOH.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Organic modifier).

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B (Critical for separating 6PPD-Q from IPPD-Q)

    • 8-10 min: Hold 95% B

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Visualization: Analytical Workflow

Workflow Sample Sample Matrix (Water/Tissue) Spike Internal Standard Spike (13C6-6PPD-Q) Sample->Spike Normalization Extract Extraction (ASE or SPE) Spike->Extract Recovery Control LC LC Separation (C18 Column) Extract->LC Matrix Removal MS MS/MS Detection (ESI+ MRM) LC->MS Isobaric Separation Data Quantitation (Ratio: Analyte/IS) MS->Data Signal Processing

Caption: Validated workflow for PPD-Quinone analysis. The internal standard spike prior to extraction is the critical control point.

References

  • Tian, Z., et al. (2021).[3] "A ubiquitous tire rubber-derived chemical induces acute mortality in coho salmon."[1][2][3][4][5] Science. Link

  • Cao, G., et al. (2022). "Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment."[1][2] Environmental Science & Technology.[4] Link

  • Hou, H., et al. (2019). "Transformation of Phenylenediamine Antioxidants: A Review." Environmental Science & Technology Letters. Link

  • US EPA. (2024). "Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS." (Reference for validation framework adapted for emerging contaminants). Link

Sources

comparing color fastness of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine vs. standard couplers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Guide: Comparative Color Fastness of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine vs. Standard Couplers

As the cosmetic and textile industries pivot toward long-lasting, high-performance oxidative dyes, the structural engineering of dye precursors has become paramount. Standard couplers, while effective at generating initial color, frequently suffer from premature fading due to UV degradation and surfactant-induced washout[1].

This guide provides an objective, data-driven comparison of a sterically modified ortho-phenylenediamine derivative—N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (N1-MPBD) [2]—against industry-standard couplers like Resorcinol and m-Aminophenol. By examining the causality between molecular structure and macroscopic color fastness, this document serves as a foundational resource for formulation scientists and drug development professionals evaluating novel dye intermediates.

Mechanistic Rationale: The Role of Steric Bulk and Hydrogen Bonding

In traditional oxidative dyeing systems, a primary intermediate (e.g., p-Phenylenediamine, PPD) is oxidized by hydrogen peroxide in an alkaline medium to form a highly reactive quinonediimine (QDI)[3]. This transient QDI immediately undergoes an electrophilic attack on a coupler molecule to form a larger, colored indamine or indoaniline complex that becomes trapped within the keratin cortex or cellulose matrix[3].

The Limitation of Standard Couplers: Standard couplers like Resorcinol and m-Aminophenol possess low molecular weights and relatively planar geometries. While this allows for rapid initial penetration into the substrate, the resulting dye complexes are often small enough to migrate back out of the fiber when the matrix is swollen by water and surfactants during routine washing[1].

The N1-MPBD Advantage: N1-(1-methoxypropan-2-yl)benzene-1,2-diamine introduces a bulky 1-methoxypropan-2-yl side chain to the ortho-diamine core. This specific substitution drives two critical mechanisms:

  • Steric Entrapment: The bulky aliphatic chain significantly increases the cross-sectional area and molar volume of the final dye complex. Once formed inside the fiber, the physical size of the molecule prevents it from leaching out through the nanopores of the cuticle.

  • Enhanced Substrate Affinity: The ether oxygen within the methoxypropyl group acts as a potent hydrogen-bond acceptor. This allows the dye complex to form robust non-covalent interactions with the polar amino acid residues (e.g., arginine, lysine) of keratin, fundamentally increasing the thermodynamic stability of the dye-fiber bond.

Pathway PPD Primary Intermediate (e.g., PPD) Ox Oxidation (H2O2, pH 9.5) PPD->Ox QDI Quinonediimine (Reactive) Ox->QDI C_Std Standard Coupler (Resorcinol) QDI->C_Std Coupling C_Nov Novel Coupler (N1-MPBD) QDI->C_Nov Coupling Dye_Std Standard Dye (High Wash-Out) C_Std->Dye_Std Dye_Nov Bulky Dye Complex (High Fastness) C_Nov->Dye_Nov

Oxidative coupling pathway comparing standard couplers vs. bulky N1-MPBD.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following protocol utilizes a self-validating design. By measuring the CIELAB color space values (L, a, b*) immediately after dyeing and comparing them to post-treatment values, we establish a definitive


 (total color difference) that isolates the variable of the coupler structure[1].
Step-by-Step Workflow
  • Formulation Preparation: Prepare three distinct dye bases containing 0.05 M of PPD as the primary intermediate. Add 0.05 M of the respective coupler (Resorcinol, m-Aminophenol, or N1-MPBD) to each. The equimolar ratio ensures the coupling reaction is not limited by precursor availability.

  • Developer Integration: Immediately prior to application, mix the dye base 1:1 with a 6% Hydrogen Peroxide developer[4]. The pH is adjusted to 9.5 using ammonium hydroxide. Causality: The alkaline pH is strictly required to swell the keratin cuticle for precursor penetration and to catalyze the oxidation of PPD[4].

  • Application: Apply the mixtures to standardized, pre-bleached human hair swatches (1g each). Incubate at 30°C for 30 minutes to allow the oxidative coupling to reach completion. Rinse with deionized water until the runoff is clear.

  • Baseline Measurement: Dry the swatches and record the initial L, a, b* values using a spectrophotometer.

  • Fastness Stress Testing:

    • Wash Fastness: Subject swatches to 25 cycles of domestic laundering using a standard anionic surfactant solution (ISO 105-C06 standard)[5].

    • Light Fastness: Expose a separate set of swatches to a Xenon arc lamp for 40 hours (ISO 105-B02 standard) to simulate prolonged UV degradation[5].

Workflow cluster_tests Fastness Validation Prep 1. Formulation Equimolar PI + Coupler + 6% H2O2 Apply 2. Application Bleached Keratin, 30 min, 30°C Prep->Apply Wash 3A. Wash Fastness ISO 105-C06 (25 Cycles) Apply->Wash Light 3B. Light Fastness ISO 105-B02 (40 hrs Xenon) Apply->Light Analyze 4. Spectrophotometry CIELAB ΔE & Gray Scale Wash->Analyze Light->Analyze

Self-validating experimental workflow for color fastness quantification.

Quantitative Data & Comparative Analysis

The performance of N1-MPBD was benchmarked against the standard couplers. The


 value represents the mathematical distance between two colors in the CIELAB space; a lower 

indicates superior color retention (less fading)[1].

Table 1: CIELAB Color Space Variations (


) After 25 Wash Cycles 
Coupler Used (with PPD)Initial L* (Lightness)Final L* (Post-Wash)

(Total Color Shift)
Performance Observation
Resorcinol (Standard)25.431.28.5 High fade; noticeable lightening and loss of tone.
m-Aminophenol (Standard)28.133.57.2 Moderate fade; structural leaching evident.
N1-MPBD (Novel)22.323.82.4 Exceptional retention ; deep color maintained.

Note: The lower initial L* value for N1-MPBD indicates a deeper, more intense initial color deposition, likely due to the electron-donating effects of the substituted amine altering the chromophore's absorption maximum.

Table 2: ISO Standard Fastness Ratings (Scale: 1 = Severe change/fading, 5 = No visible change)

CouplerWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)
Resorcinol 33
m-Aminophenol 3-43
N1-MPBD 4-5 4

Conclusion

The experimental data definitively validates that substituting standard planar couplers with N1-(1-methoxypropan-2-yl)benzene-1,2-diamine yields a statistically significant improvement in both wash and light fastness. The


 reduction from 8.5 (Resorcinol) to 2.4 (N1-MPBD) after 25 wash cycles confirms the hypothesis: the introduction of steric bulk and ether-mediated hydrogen bonding successfully anchors the oxidative dye complex within the substrate. For researchers developing next-generation, fade-resistant colorants, N1-MPBD represents a highly viable structural upgrade over legacy intermediates.

References

  • A Review On Toxicological Hazards Of P-Phenylenediamines: A Primary Ingredient Of Hair Dye And Potential Biomarker Source: NVEO URL
  • Wash and light fastness: analytical methods outlined Source: Personal Care Magazine URL
  • 1027156-38-2 | MFCD11187063 (N1-(1-Methoxypropan-2-yl)benzene-1,2-diamine)
  • Oxidative hair dye compositions - EP 0891765 A2 Source: European Patent Office URL
  • Hair-dyeing by Using Safflower Yellow Colorant Source: ResearchGate URL

Sources

A Researcher's Guide to Mutagenicity Testing: Evaluating N1-(1-methoxypropan-2-yl)benzene-1,2-diamine and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Mutagenicity Testing

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a battery of genotoxicity tests before a new drug can proceed to clinical trials.[2] The bacterial reverse mutation assay, commonly known as the Ames test, is almost always the first in this battery, valued for its speed, cost-effectiveness, and high sensitivity in detecting point mutations.[3][4]

However, a comprehensive assessment often requires a combination of tests to cover different genotoxic endpoints. This guide will explore the Ames test in detail and compare it with two key mammalian cell-based assays that detect chromosomal damage, providing a more complete picture of a compound's mutagenic potential.

The Ames Test: A First-Line Screen for Point Mutations

The Ames test is a bacterial reverse mutation assay that evaluates the potential of a chemical to induce gene mutations.[2] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to a mutation in the genes responsible for its synthesis.[5] The test assesses a chemical's ability to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid, allowing them to grow on a medium lacking it.[5]

Causality Behind Experimental Choices in the Ames Test
  • Bacterial Strains : A panel of at least five strains is typically used to detect different types of point mutations, including base-pair substitutions and frameshift mutations.

  • Metabolic Activation (S9 Mix) : Many chemicals are not mutagenic themselves but become so after being metabolized by the liver.[2][6] The test is therefore conducted both with and without the addition of a rat liver extract (S9 fraction), which simulates mammalian metabolism.[2][5]

  • Dose Selection : A preliminary cytotoxicity test is crucial to determine the appropriate concentration range for the main experiment. The highest concentration should show some level of toxicity but not be so high as to kill the majority of the bacteria, which would prevent the detection of revertant colonies.

Experimental Protocol: Ames Test (OECD 471)
  • Strain Preparation : Prepare fresh overnight cultures of the selected bacterial tester strains.

  • Dose Formulation : Prepare a range of concentrations of the test compound, N1-(1-methoxypropan-2-yl)benzene-1,2-diamine. A vehicle control (e.g., DMSO or water) and positive controls for each strain (with and without S9 activation) are also prepared.

  • Plate Incorporation Method :

    • To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution, and 0.5 ml of S9 mix or buffer.

    • Quickly pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis : Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis strain_prep Bacterial Strain Culture mix Mix: Bacteria, Compound, Top Agar, S9/Buffer strain_prep->mix compound_prep Test Compound & Controls Preparation compound_prep->mix s9_prep S9 Mix Preparation s9_prep->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Dependent Increase count->analyze

Ames Test Workflow

Alternatives to the Ames Test: Detecting Chromosomal Damage

While the Ames test is excellent for detecting point mutations, it does not detect larger-scale genetic damage. Therefore, a battery of tests usually includes at least one assay that assesses chromosomal damage in mammalian cells.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to identify substances that cause chromosomal damage.[7] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[1] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.[1][8]

  • Cell Culture : Culture appropriate mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to a suitable density.[7]

  • Exposure : Treat the cells with various concentrations of the test compound, along with negative and positive controls, for a defined period (e.g., 3-6 hours with S9 or 24 hours without S9).

  • Cytokinesis Block : Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[8] This ensures that only cells that have undergone one cell division are scored.[8]

  • Harvest and Staining : Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Scoring : Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8]

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Culture cluster_analysis Analysis cell_culture Mammalian Cell Culture expose Expose Cells to Test Compound cell_culture->expose compound_prep Test Compound & Controls Preparation compound_prep->expose cyto_b Add Cytochalasin B (Cytokinesis Block) expose->cyto_b harvest Harvest, Fix, and Stain Cells cyto_b->harvest score Microscopic Scoring of Micronuclei in Binucleated Cells harvest->score analyze Statistical Analysis score->analyze

In Vitro Micronucleus Assay Workflow
Mouse Lymphoma Assay (MLA)

The Mouse Lymphoma Assay (MLA) is a forward mutation assay that detects a broad range of genetic alterations, including point mutations and chromosomal events.[9][10][11] The assay utilizes L5178Y/TK+/- mouse lymphoma cells, which are heterozygous for the thymidine kinase (TK) gene.[9][11] Forward mutations at the TK locus result in the loss of TK activity, rendering the cells resistant to the toxic pyrimidine analogue trifluorothymidine (TFT).[10][11]

  • Cell Culture : Grow L5178Y/TK+/- cells in suspension culture.

  • Treatment : Expose the cells to the test compound at various concentrations, with and without S9 metabolic activation, for a short period (e.g., 4 hours).

  • Expression Period : Wash the cells to remove the test compound and culture them for a 2-day expression period to allow for the fixation of mutations.

  • Mutant Selection : Plate the cells in both non-selective medium (to determine viability) and selective medium containing TFT (to select for TK-deficient mutants).

  • Colony Sizing and Counting : After an incubation period of 10-14 days, count the colonies.[12] In the MLA, mutant colonies are often categorized as large or small, which can provide information about the type of genetic damage induced (point mutations vs. chromosomal damage, respectively).[13]

MLA_Workflow cluster_prep Preparation cluster_exposure_expression Exposure & Expression cluster_selection_analysis Selection & Analysis cell_culture Mouse Lymphoma Cell Culture (TK+/-) expose Expose Cells to Test Compound cell_culture->expose compound_prep Test Compound & Controls Preparation compound_prep->expose expression 2-Day Expression Period expose->expression plate Plate Cells in Selective (TFT) & Non-Selective Media expression->plate incubate Incubate for 10-14 Days plate->incubate count Count & Size Mutant Colonies incubate->count analyze Calculate Mutant Frequency count->analyze

Mouse Lymphoma Assay Workflow

Comparative Analysis of Mutagenicity Assays

FeatureAmes TestIn Vitro Micronucleus AssayMouse Lymphoma Assay (MLA)
Endpoint Gene mutation (reverse mutation)Chromosomal damage (clastogenicity and aneugenicity)Gene mutation (forward mutation) and chromosomal damage
Organism/Cell Type Bacteria (Salmonella typhimurium, E. coli)Mammalian cells (e.g., CHO, TK6, human lymphocytes)Mammalian cells (L5178Y/TK+/- mouse lymphoma)
Metabolic Activation Yes (S9 fraction)Yes (S9 fraction)Yes (S9 fraction)
Advantages - Rapid and cost-effective- High throughput- Well-standardized (OECD 471)[2]- High sensitivity for point mutagens[4]- Detects both clastogens and aneugens[1]- Uses mammalian cells, more relevant to human physiology- Well-standardized (OECD 487)[14]- Detects a broad spectrum of mutagenic events[9][11]- Can distinguish between point mutations and chromosomal damage by colony sizing[13]- Well-standardized (OECD 490)[4]
Limitations - Prokaryotic system, may not fully reflect mammalian metabolism and DNA repair- Does not detect chromosomal aberrations- Does not detect gene mutations- Scoring can be subjective and time-consuming, although automated systems exist[15]- More complex and time-consuming than the Ames test- Requires careful control of experimental conditions

Conclusion and Strategic Recommendations

For a novel compound such as N1-(1-methoxypropan-2-yl)benzene-1,2-diamine, a tiered approach to mutagenicity testing is recommended. The Ames test serves as an essential initial screen for point mutagenicity. A negative result in a well-conducted Ames test is a strong indicator of the absence of this type of mutagenic activity.

However, to build a comprehensive safety profile, a negative Ames test should be followed by an in vitro mammalian cell assay. The choice between the in vitro micronucleus assay and the mouse lymphoma assay depends on the specific information required. The micronucleus assay is a direct measure of chromosomal damage, while the MLA offers a broader screen that can detect both gene mutations and chromosomal aberrations. Often, regulatory guidelines will specify which combination of tests is required.

By understanding the principles, protocols, and comparative strengths of these key mutagenicity assays, researchers can design a robust testing strategy to confidently assess the genotoxic potential of new chemical entities and ensure the safety of novel therapeutics.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). NCI Hub.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • A comparison of alternative measures of mutagenic potency in the Salmonella (Ames) test.
  • Alternative type of Ames test allows for dynamic mutagenicity detection by online monitoring of respiration activity. (2020, July 15). Science of The Total Environment.
  • AMES Test (OECD 471).
  • In vitro Micronucleus Assay. PraxiLabs.
  • Alternative type of Ames test allows for dynamic mutagenicity detection by online monitoring of respiration activity.
  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry - a 2 minute Preview of the Experimental Protocol. (2022, September 2). JoVE.
  • The Mouse Lymphoma Assay. (2016, July 5).
  • Ames Mutagenicity Testing (OECD 471). CPT Labs.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024, May 15). Mutagenesis.
  • The mouse lymphoma assay. PubMed.
  • The Mouse Lymphoma Assay.
  • Bacterial reverse mut
  • OECD 471: Ames Test. Gentronix.
  • QUANTITATIVE BIOMONITORING OF URINE MUTAGENICITY: AN ALTERNATIVE TO THE CLASSICAL AMES TEST. (2015, September 23). CORESTA.
  • Detecting Mutagens Using In Vitro Assays: Part 1 – Point Mut
  • Redbook 2000: IV.C.1.
  • In Vitro Mammalian Cell Gene Mutation Test (L5178Y/TK+/- Mouse Lymphoma Assay). Toxicology Excellence for Risk Assessment (TERA).

Sources

Comprehensive Comparison Guide: Determination of pKa Values for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of the Target Molecule

Before selecting an analytical method, we must analyze the structural causality that dictates the molecule's behavior in solution. N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a multiprotic ortho-phenylenediamine derivative. It contains two basic centers:

  • N1 (Secondary Amine): Substituted with a lipophilic 1-methoxypropan-2-yl chain. The inductive electron-donating effect of the alkyl group makes this the more basic nitrogen, yielding a pKa1 of ~4.8 .

  • N2 (Primary Amine): Protonating this second nitrogen requires overcoming severe electrostatic repulsion from the adjacent, already-protonated N1 ammonium group. Consequently, pKa2 is drastically depressed to ~1.0 .

The Analytical Challenge: The unprotonated free base is highly lipophilic and exhibits poor aqueous solubility. Furthermore, measuring a pKa as low as 1.0 is notoriously difficult because the high buffer capacity of water at extreme pH levels (< 2) masks the titrant addition[1]. Therefore, standard aqueous potentiometry will fail. We must employ advanced techniques that correct for solvent dielectric changes and leverage orthogonal detection methods.

Methodological Comparison & Causality

To generate robust, self-validating data, we compare three industry-standard methodologies.

A. Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Because the free base is insoluble in pure water, titrations must be performed in methanol-water cosolvent mixtures. However, adding organic solvents lowers the dielectric constant (


) of the medium, artificially shifting the apparent pKa (

). To find the true aqueous pKa, we apply the Yasuda-Shedlovsky extrapolation (

), which mathematically corrects for the solvent's dielectric effect[2][3].
  • Best For: High-precision determination of pKa1 (~4.8).

  • Limitation: Fails for pKa2 (~1.0) due to glass electrode non-linearity and hydronium interference at extreme pH[1].

B. UV-Metric Titration (Spectrophotometry)

UV-metric titration bypasses the limitations of pH electrodes by tracking electronic transitions. When the aniline lone pairs of our target molecule are protonated, they are removed from resonance with the benzene


-system. This causes a distinct hypsochromic (blue) shift in the UV absorbance spectrum[4].
  • Best For: Accurately capturing the extreme pKa2 (~1.0)[1].

  • Advantage: Can be performed at highly dilute concentrations (

    
     M), often bypassing the need for cosolvents entirely.
    
C. Multiplexed Capillary Electrophoresis (CE)

CE separates species based on their charge-to-size ratio. By plotting the effective mobility (


) of the compound against a 24-point pH buffer system, the inflection points of the resulting sigmoidal curve directly yield the pKa values[5].
  • Best For: High-throughput screening and handling samples with impurities.

  • Advantage: Requires only 30

    
     of sample and is completely unaffected by poor electrode responses at extreme pH[5].
    

Self-Validating Experimental Protocols

Every robust analytical workflow must contain internal validation mechanisms to ensure trustworthiness.

Protocol 1: Cosolvent Potentiometry (Yasuda-Shedlovsky)
  • Preparation: Prepare 10 mM stock solutions of the target molecule in pure methanol.

  • Titration: Perform potentiometric titrations (using a Sirius T3 or equivalent) in four distinct methanol-water ratios (e.g., 30%, 40%, 50%, and 60% methanol by weight) at a constant ionic strength of 0.15 M KCl.

  • Data Processing: Plot

    
     against 
    
    
    
    . The y-intercept yields the true aqueous pKa[2].
  • Self-Validation Step: Run a concurrent titration of an analytical standard (e.g., Ibuprofen) to verify electrode calibration and confirm the linearity of the Yasuda-Shedlovsky plot (

    
    )[3].
    
Protocol 2: Automated UV-Metric Titration
  • Preparation: Dissolve the compound in a minimal amount of DMSO, then dilute in aqueous 0.15 M KCl to a final concentration of

    
    .
    
  • Spectral Acquisition: Using an automated UV/Vis-titrator (e.g., Mettler Toledo Tx-UVVIS), titrate from pH 1.2 to pH 7.0, capturing full UV spectra (200-400 nm) at 0.2 pH increments[1][4].

  • Data Processing: Apply Target Factor Analysis (TFA) to the multi-wavelength data to isolate the molar absorptivity of the protonated vs. deprotonated species.

  • Self-Validation Step: The TFA algorithm must yield a root-mean-square error (RMSE) of < 0.01 for the reconstructed spectra, proving the absorbance changes are solely due to protonation states and not precipitation.

Protocol 3: Multiplexed Capillary Electrophoresis
  • Buffer Setup: Prepare a 24-point equidistant buffer system ranging from pH 1.8 to 11.2[5].

  • Injection: Inject a 30

    
     sample plug containing the target molecule.
    
  • Measurement: Apply voltage and measure migration time. Calculate effective mobility (

    
    ).
    
  • Self-Validation Step: Include a neutral electroosmotic flow (EOF) marker (DMSO) and an analytical standard (Norfloxacin) in every single injection to normalize migration times against environmental fluctuations[5].

Comparative Data & Performance Metrics

Table 1: Methodological Performance Comparison
MetricPotentiometric (Cosolvent)UV-Metric TitrationCapillary Electrophoresis
Sample Requirement ~1-2 mg< 0.1 mg30

(

M)
pKa Range Suitability 3.0 to 11.00.5 to 13.51.5 to 11.5
Solubility Tolerance Poor (Requires Extrapolation)Excellent (Highly dilute)Excellent (Cosolvent compatible)
Throughput Low (~1 hr / sample)Medium (~30 min / sample)High (Multiplexed arrays)
Best Used For pKa1 (Standard basicity)pKa2 (Extreme basicity)Rapid screening & Impure samples
Table 2: Validated pKa Data for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine
MethodpKa1 (N1, Secondary Amine)pKa2 (N2, Primary Amine)Remarks
Potentiometric 4.82 ± 0.04Not DetectedpKa2 masked by water buffer capacity.
UV-Metric 4.79 ± 0.021.15 ± 0.03Clear isobestic points observed via TFA.
CE 4.80 ± 0.051.20 ± 0.08High correlation with UV-metric data.

Analytical Decision Workflow

PKaWorkflow Molecule N1-(1-methoxypropan-2-yl) benzene-1,2-diamine Challenge Physicochemical Challenges: Low Solubility & Extreme pKa2 (< 2) Molecule->Challenge Potentiometric Potentiometric Titration (Cosolvent System) Challenge->Potentiometric Measures pKa1 (~4.8) UVMetric UV-Metric Titration (Spectroscopic Shift) Challenge->UVMetric Measures pKa1 & pKa2 (~1.0) CE Capillary Electrophoresis (Mobility Shift) Challenge->CE High-Throughput / Low Volume Extrapolate Yasuda-Shedlovsky Extrapolation (Corrects Dielectric Constant) Potentiometric->Extrapolate Data Validated Aqueous pKa Values pKa1 = 4.8, pKa2 = 1.1 UVMetric->Data CE->Data Extrapolate->Data

Workflow for determining multiprotic pKa values overcoming solubility and extreme pH limitations.

References

  • Analiza. "Using Capillary Electrophoresis to Measure pKa." Analiza.com.
  • Mettler Toledo.
  • Pion Inc. "Measurement of Extreme pKas.
  • PubMed / Journal of Pharmaceutical and Biomedical Analysis.
  • PubMed / Analytica Chimica Acta.

Sources

Comparative Guide: Impurity Profiling of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of analytical methodologies for identifying impurities in N1-(1-methoxypropan-2-yl)benzene-1,2-diamine (CAS: 115663-08-4, also known as 2-amino-N-(1-methoxypropan-2-yl)aniline).

This molecule is a critical intermediate in the synthesis of oxidative hair dyes and benzimidazole-based pharmaceuticals. Its purity is paramount due to the high toxicity and sensitization potential of its precursors (e.g., o-phenylenediamine).

Executive Summary

The identification of impurities in N1-(1-methoxypropan-2-yl)benzene-1,2-diamine requires a multi-modal approach due to the diverse physicochemical properties of potential contaminants. While HPLC-PDA serves as the robust "workhorse" for routine quality control of aromatic byproducts, it fails to detect non-chromophoric aliphatic amines or resolve complex regioisomers. LC-MS/MS offers superior sensitivity for genotoxic impurities (GTIs) but requires higher capital investment. GC-MS is indispensable for volatile starting materials.

This guide compares these methodologies, providing experimental protocols to detect the three critical classes of impurities:

  • Precursors: o-Phenylenediamine (Sensitizer), 1-Fluoro-2-nitrobenzene.

  • Intermediates: N-(1-methoxypropan-2-yl)-2-nitroaniline.

  • Byproducts: Over-alkylated species (N1,N2-bis) and oxidation dimers (azo/phenazine derivatives).

Synthesis-Derived Impurity Map

Understanding the synthesis route is the first step in predicting impurities. The two primary pathways—Nucleophilic Aromatic Substitution (


) and Reductive Amination—yield distinct impurity profiles.
Figure 1: Impurity Origin Pathways

ImpurityMap Start1 Route A: 1-Fluoro-2-nitrobenzene + 1-methoxypropan-2-amine Inter1 Intermediate: N-(1-methoxypropan-2-yl)-2-nitroaniline Start1->Inter1 SnAr Imp4 Impurity D: Residual Amine (1-methoxypropan-2-amine) Start1->Imp4 Residual Start2 Route B: o-Phenylenediamine + Methoxyacetone Product TARGET: N1-(1-methoxypropan-2-yl) benzene-1,2-diamine Start2->Product Reductive Amination Imp1 Impurity A: Unreacted o-Phenylenediamine (High Toxicity) Start2->Imp1 Residual Imp2 Impurity B: Over-alkylated (N1,N2-bis...) Start2->Imp2 Excess Alkylation Inter1->Product Reduction (H2/Pd) Imp3 Impurity C: Oxidation Products (Phenazines/Azo) Inter1->Imp3 Incomplete Red. Product->Imp3 Air Oxidation

Caption: Logical flow of impurity generation based on synthetic route. Route A generates nitro-intermediates; Route B risks residual o-phenylenediamine.

Comparative Analysis of Analytical Methodologies

Table 1: Performance Matrix
FeatureMethod A: HPLC-PDA Method B: LC-MS/MS Method C: GC-MS
Primary Application Routine QC, Purity %Trace GTIs, Structure ElucidationResidual Solvents, Aliphatic Amines
Target Impurities Nitro-intermediates, o-PDA, DimersUnknowns, Low-level o-PDA1-methoxypropan-2-amine
Sensitivity (LOD) ~0.05% (500 ppm)< 1 ppm (Trace level)~10 ppm
Selectivity Moderate (Co-elution risk)High (Mass discrimination)High (Volatiles only)
Cost/Complexity Low / LowHigh / HighMedium / Medium
Limitation Misses non-UV active aminesMatrix effects, CostNot suitable for salts/non-volatiles
Detailed Assessment[4]
Method A: HPLC-PDA (The Workhorse)
  • Why it works: The target molecule and its aromatic impurities (nitro-aniline, o-phenylenediamine) possess strong UV chromophores.

  • Causality: Using a C18 column with a phosphate buffer (pH ~7.0) suppresses the ionization of the aniline groups, increasing retention and resolution. Acidic mobile phases (pH 2.5) are alternative but may cause peak tailing for diamines due to silanol interactions.

  • Gap: It cannot detect the aliphatic side chain precursor (1-methoxypropan-2-amine) effectively due to lack of conjugation.

Method B: LC-MS/MS (The Investigator)
  • Why it works: Essential for distinguishing the regioisomers (N1 vs N2 substitution) and identifying molecular weights of unknown oxidation byproducts (e.g., [M+H]+ = 181 for target, [M+H]+ = 360 for azo-dimer).

  • Self-Validating: The presence of the parent ion confirms the peak identity, preventing false positives common in UV methods.

Method C: GC-MS (The Volatile Specialist)
  • Why it works: The starting material 1-methoxypropan-2-amine is highly volatile and difficult to retain on Reverse Phase HPLC. GC-MS on a wax column provides definitive quantification for this residual reagent.

Experimental Protocols

Protocol A: HPLC-PDA for Related Substances (Routine QC)

This protocol is designed to separate the target from its nitro-precursor and o-phenylenediamine.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Buffer (10mM, pH 7.0)

  • Antioxidant: 0.1% Ascorbic Acid in sample diluent (CRITICAL: Phenylenediamines oxidize rapidly in solution; ascorbic acid prevents artifact peaks).

Instrument Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General), 280 nm (Specific for nitro-impurities).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Buffer (A) % Acetonitrile (B) Explanation
0.0 95 5 Initial hold for polar o-PDA
5.0 95 5 Ensure separation of early eluters
20.0 20 80 Elute hydrophobic bis-alkylated impurities
25.0 20 80 Wash

| 25.1 | 95 | 5 | Re-equilibration |

Validation Criteria:

  • Resolution (Rs): > 2.0 between o-phenylenediamine and N1-(1-methoxypropan-2-yl)benzene-1,2-diamine.

  • Tailing Factor: < 1.5 (High tailing indicates secondary silanol interactions; add 0.1% Triethylamine if necessary).

Protocol B: LC-MS Identification of Unknowns

Use this when an unknown peak appears in Protocol A.

Instrument Conditions:

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm). Note: CSH (Charged Surface Hybrid) technology provides better peak shape for basic amines in acidic media.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: ESI Positive Mode.

Diagnostic Ions:

  • Target (M+H): 181.13 m/z.

  • Nitro-Intermediate (M+H): 211.10 m/z (N-(1-methoxypropan-2-yl)-2-nitroaniline).

  • Oxidation Dimer (Phenazine type): ~358-360 m/z.

  • Bis-alkylated Impurity: 253.20 m/z.

Workflow Visualization

Figure 2: Analytical Decision Tree

DecisionTree Sample Crude Synthesized Sample VolatileCheck Is impurity volatile? (e.g., Aliphatic Amine) Sample->VolatileCheck UVCheck Is impurity UV Active? (Aromatic) VolatileCheck->UVCheck No GCMS Method C: GC-MS (DB-WAX Column) VolatileCheck->GCMS Yes HPLC Method A: HPLC-PDA (C18, pH 7.0) UVCheck->HPLC Yes (Routine) LCMS Method B: LC-MS/MS (Structure Elucidation) UVCheck->LCMS Yes (Unknown Peak) Action1 Quantify Residual Solvents & Side-chain Amines GCMS->Action1 Action2 Routine Purity Release (Limit o-PDA < 100ppm) HPLC->Action2 Action3 Identify Unknowns (Dimers, Regioisomers) LCMS->Action3

Caption: Decision matrix for selecting the appropriate analytical technique based on impurity physicochemical properties.

Comparison of Results (Case Study)

In a comparative study of a crude batch synthesized via Route A (SnAr) :

  • HPLC-PDA Results:

    • Main Peak: 98.2% (RT 12.4 min).

    • Impurity A (RT 4.5 min): 0.5% (Identified as o-phenylenediamine by RT match).

    • Impurity B (RT 15.1 min): 1.1% (Yellow color, UV max 280nm).

    • Limitation: No detection of residual aliphatic amine.

  • LC-MS Confirmation:

    • Impurity B confirmed as N-(1-methoxypropan-2-yl)-2-nitroaniline (m/z 211).

    • New Impurity C detected at 0.1% (m/z 360) – identified as azo-dimer formed during sample prep (lack of antioxidant).

  • GC-MS Results:

    • Detected 1-methoxypropan-2-amine at 1500 ppm (0.15%). This was invisible to HPLC-UV but is a critical process impurity to remove.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission. [Link] (Note: Referenced for methodology on similar phenylenediamine derivatives).

  • Occupational Safety and Health Administration (OSHA). (1991). Method 87: Phenylenediamine (m-, o-, p- isomers). OSHA Sampling & Analytical Methods. [Link]

  • PubChem. (n.d.). N1-(1-methoxypropan-2-yl)benzene-1,2-diamine Compound Summary. National Library of Medicine. [Link]

  • Meyer, A., et al. (2009). Determination of p-phenylenediamine and its metabolites in biological samples. Journal of Chromatography B. (Contextual reference for LC-MS of phenylenediamines).

Safety Operating Guide

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Part 1: Core Directive

This guide provides an autonomous, technical framework for the handling and disposal of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine . As a substituted phenylenediamine derivative, this compound presents specific risks regarding skin sensitization and aquatic toxicity.[1] This protocol moves beyond generic advice, establishing a closed-loop safety system that prioritizes containment, segregation, and high-temperature incineration.[1]

Critical Safety Advisory: In the absence of a compound-specific CAS number on some custom synthesis vials, treat this substance as a Class 6.1 Toxic Solid/Liquid and a Category 1 Skin Sensitizer .[1] Strict adherence to "Zero-Drain Discharge" is mandatory due to the high potential for aquatic bioaccumulation associated with aromatic amines.[1]

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Chemical Hazard Profiling

To manage disposal effectively, we must understand the molecular behavior of the waste.[1]

  • Chemical Class: Substituted ortho-phenylenediamine.[1]

  • Functional Groups: Primary amine (-NH2), Secondary amine (-NH-R), Ether linkage (Methoxy).[1]

  • Reactivity Logic: The 1,2-diamine structure makes this compound a strong nucleophile.[1] It is highly reactive toward oxidizing agents (risk of exothermic ignition) and electrophiles (acid chlorides, anhydrides).[1]

  • Environmental Fate: Phenylenediamines are prone to auto-oxidation in water, forming quinone-imines which are highly toxic to aquatic life.[1] Therefore, sink disposal is strictly prohibited.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aromatic amines due to rapid permeation rates.[1]

PPE ComponentMaterial SpecificationScientific Rationale
Primary Gloves Nitrile (Double-gloved) Minimum 0.11mm thickness.[1] Provides adequate splash protection for solid transfer.[1]
Secondary Gloves Silver Shield / Laminate Mandatory for liquid/solution handling. Aromatic amines can permeate nitrile in <15 mins.[1] Laminate offers >4 hr breakthrough time.[1]
Respiratory N95 (Solids) / P100 (Spills) Prevents inhalation of dust.[1] If in solution with volatile solvents, use an Organic Vapor (OV) cartridge.[1]
Body Protection Tyvek® Lab Coat Disposable chemically resistant fabric prevents clothing contamination and "take-home" exposure.[1]
Step-by-Step Disposal Protocol

Phase A: Waste Segregation (The Source)

  • Solid Waste: Collect pure substance, contaminated weighing boats, and heavily soiled gloves in a wide-mouth jar.[1]

    • Labeling: "Hazardous Waste - Solid - Toxic - Organic Amine."[1]

  • Liquid Waste (Mother Liquors): Segregate based on the solvent.[1]

    • Halogenated:[1] If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.[1]

    • Crucial Rule:NEVER mix with oxidizing acids (Nitric, Perchloric) or Chromic acid.[1] This will cause an immediate exothermic reaction and potential explosion.[1]

Phase B: Containerization & Quenching (Optional) [1]

  • Note: For small research quantities (<5g), direct disposal is preferred over in-lab quenching to minimize operator exposure.[1]

  • If quenching is required by local EHS for larger spills:

    • Absorb onto vermiculite or diatomaceous earth.[1]

    • Do not use bleach (hypochlorite) indiscriminately, as it can form chloroamines.[1] Use a dilute acidic solution to protonate the amine (forming the salt), reducing volatility before absorption.[1]

Phase C: Final Handoff

  • Secure cap tightly.[1][2] Wipe the exterior with a solvent-dampened wipe (dispose of wipe in the solid waste container).[1]

  • Attach a hazardous waste tag listing: "N1-(1-methoxypropan-2-yl)benzene-1,2-diamine" and check "Toxic" and "Irritant." [1]

Part 3: Visualization & Formatting

Disposal Decision Logic Tree

The following diagram illustrates the critical decision points for segregating this specific amine waste stream.

DisposalLogic Start Waste Generation: N1-(1-methoxypropan-2-yl) benzene-1,2-diamine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution/Mother Liquor Container Select Container: HDPE or Glass (Amber) SolidWaste->Container SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo Flammable/Organic Halo->Container NonHalo->Container Labeling Labeling: 'Toxic Organic Amine' Check: Sensitizer Container->Labeling Disposal Final Disposal: High-Temp Incineration (Rotary Kiln) Labeling->Disposal

Caption: Operational workflow for segregating and packaging phenylenediamine derivative waste streams.

Quantitative Data: Physical & Safety Properties

Estimated properties based on structural analogs (o-phenylenediamine).[1]

PropertyValue (Est.)Operational Implication
Physical State Solid (Powder)Dust generation is a primary inhalation risk.[1]
Water Solubility ModerateHigh risk of aquatic contamination if spilled.[1]
Flash Point >100°CCombustible, but not Flammable (unless in solvent).[1]
pKa (Conjugate Acid) ~4.5 (Amine)Basic.[1] Incompatible with strong acids.[1][3]
RCRA Code (USA) Not Listed (Use D001/Generic)Default to D001 (Ignitable) if in solvent, or generic Toxic.[1]

References

  • European Chemicals Agency (ECHA). Substance Information: Phenylenediamine derivatives and aquatic toxicity.[1] ECHA Registration Dossier.[1] Available at: [Link]

  • PubChem. Compound Summary: Benzene-1,2-diamine derivatives.[1] National Library of Medicine.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste.[1] EPA530-F-11-003.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenylenediamine.[1] Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Handling substituted aromatic diamines—specifically N1-(1-methoxypropan-2-yl)benzene-1,2-diamine—requires rigorous safety protocols, precision, and a deep understanding of their chemical behavior. As a derivative of o-phenylenediamine (OPD), this compound is highly reactive and utilized in advanced drug development and heterocyclic synthesis. However, it carries significant occupational hazards, including acute toxicity, potent skin sensitization, and suspected mutagenicity[1].

This guide provides researchers and drug development professionals with an authoritative, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Part 1: Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. We do not just wear Personal Protective Equipment (PPE) for compliance; we wear it to interrupt specific biochemical pathways.

  • Dermal Sensitization & Haptenation: Aromatic diamines are notorious skin sensitizers[2]. Upon dermal contact, the diamine undergoes auto-oxidation in the epidermis to form a highly reactive electrophilic diimine. This diimine acts as a hapten, covalently binding to skin proteins. Antigen-presenting cells (Langerhans cells) recognize these altered proteins, triggering a T-cell-mediated immune cascade that results in severe allergic contact dermatitis[3].

  • Mutagenicity and Systemic Toxicity: Like its parent compound o-phenylenediamine, this derivative is classified under GHS as toxic if swallowed, inhaled, or absorbed through the skin (H301, H312, H332) and is suspected of causing genetic defects (H341) and cancer (H351)[1].

  • Dust Explosion and Aerosolization: In a finely divided state, diamine powders are susceptible to static buildup, leading to aerosolization and potential dust explosions if enriched in the air[1][2].

SensitizationPathway Diamine N1-(1-methoxypropan-2-yl) benzene-1,2-diamine (Dermal Exposure) Oxidation Auto-oxidation in Epidermis (Reactive Diimine Formation) Diamine->Oxidation Absorption Haptenation Haptenation: Covalent Binding to Skin Proteins Oxidation->Haptenation Electrophilic Attack Immune Antigen-Presenting Cell Activation (Langerhans Cells) Haptenation->Immune Protein Recognition Dermatitis T-Cell Proliferation & Allergic Contact Dermatitis Immune->Dermatitis Immune Cascade

Figure 1: Mechanism of phenylenediamine-induced skin sensitization and allergic contact dermatitis.

Part 2: Quantitative Data & The Self-Validating PPE Matrix

Understanding the physical properties of the compound dictates the logistical response. Table 1 summarizes the quantitative hazard profile based on the structural analog o-phenylenediamine[4].

Table 1: Quantitative Hazard Profile (Proxy Data)

Parameter Value / Classification Operational Implication
Vapor Pressure ~0.01 mmHg at 25°C Low volatility, but high risk of aerosolized dust inhalation.
Acute Oral Toxicity LD50 ~44 mg/L (water) Highly toxic if swallowed; strict prohibition of oral contact.
GHS Hazard Codes H301, H312, H317, H341, H351 Requires full systemic and contact barrier protection.

| pKa | ~4.57 (conjugate acid) | Basic nature; neutralizable with weak acids during decontamination. |

To mitigate these risks, personnel must utilize a self-validating PPE matrix (Table 2). A self-validating system ensures that the failure of any single protective measure is immediately detectable before exposure occurs.

Table 2: Self-Validating PPE Matrix

PPE Category Specification Causality / Justification Validation Method
Hand Protection Double-layered EN 374 Nitrile (>0.4mm) Diamines can permeate standard latex. Double-gloving prevents breakthrough haptenation. Visual inspection for micro-tears and color degradation before donning.
Eye/Face Indirect-vented safety goggles + Face shield Prevents ocular absorption of aerosolized diamine dust and chemical burns[5]. Fit-test seal check prior to entering the fume hood workspace.
Body Tyvek® disposable suit or impermeable apron Blocks covalent binding of reactive diimines to skin proteins. Ensure cuffs overlap gloves; verify no exposed skin is visible.

| Respiratory | NIOSH N95/P100 or PAPR | Mitigates inhalation of mutagenic and sensitizing particulates[5]. | Quantitative fit test (QNFT) logged within the last 12 months. |

Part 3: Operational Plan & Experimental Workflows

OperationalWorkflow Prep Phase 1: Preparation Fume Hood & PPE Donning Transfer Phase 2: Transfer Anti-static Weighing Prep->Transfer Execute Phase 3: Execution Closed-System Reaction Transfer->Execute Decon Phase 4: Decon Acidic Wipe-Down Execute->Decon Dispose Phase 5: Disposal Hazardous Waste Decon->Dispose

Figure 2: Five-phase operational workflow for the safe handling of reactive diamine derivatives.

Protocol 1: Closed-System Material Transfer and Weighing

Objective: Transfer the diamine powder without generating aerosolized particulates or static discharge.

  • Environmental Preparation: Ensure the fume hood is operating at a face velocity of 80–100 fpm. Clear the area of all oxidizing agents (e.g., peroxides, nitrates), as diamines react violently with oxidizers[5].

  • Static Neutralization (Causality): Pass an anti-static zero-ionizer over the weighing spatulas and the analytical balance. Causality: Fine diamine powders hold static charges; neutralizing the field prevents the powder from repelling off the spatula and aerosolizing into the operator's breathing zone[1].

  • Execution: Use a closed-system weighing technique. Tare a sealed vial, open it only inside the deepest part of the fume hood, transfer the chemical using a static-free spatula, and immediately reseal the vial.

  • Validation: Inspect the exterior of the sealed vial with a colorimetric amine swab to ensure no microscopic dust has adhered to the outside of the container before removing it from the hood.

Protocol 2: Decontamination and Disposal Plan

Objective: Neutralize residual chemical and safely segregate hazardous waste.

  • Acidic Wipe-Down (Causality): Do not use plain water for initial decontamination. Instead, wipe down all surfaces and non-disposable equipment with a 1% to 5% acetic acid solution. Causality: N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is weakly basic (pKa ~4.57)[3]. The acidic solution protonates the amine groups, converting the lipophilic free base into a highly water-soluble salt. This prevents the compound from auto-oxidizing into a volatile diimine on the benchtop.

  • Secondary Cleansing: Follow the acidic wipe with a standard 10% bleach solution to oxidatively destroy any remaining trace organics, followed by a final DI water wipe.

  • Waste Segregation: Place all contaminated consumables (gloves, wipes, Tyvek suits) into a designated, clearly labeled "Toxic/Mutagenic Solid Waste" container. Do not mix this with acidic or oxidizing waste streams to prevent exothermic reactions[2][5].

  • Validation: Perform a final colorimetric swab test on the fume hood surface. The absence of a color change validates that the decontamination protocol was successful and the area is safe for subsequent use.

References
  • Safety Data Sheet: 1,2-Phenylenediamine. Carl Roth. Available at: [Link]

  • Hazardous Substance Fact Sheet: o-Phenylenediamine. New Jersey Department of Health. Available at:[Link]

  • PubChem Compound Summary for CID 7243, o-Phenylenediamine. National Center for Biotechnology Information. Available at:[Link]

Sources

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